molecular formula C13H14F2O3 B1326182 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone CAS No. 884504-29-4

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Cat. No.: B1326182
CAS No.: 884504-29-4
M. Wt: 256.24 g/mol
InChI Key: IECPMEZZMQGHIJ-UHFFFAOYSA-N
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Description

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a useful research compound. Its molecular formula is C13H14F2O3 and its molecular weight is 256.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-10-6-9(7-11(15)8-10)12(16)2-3-13-17-4-1-5-18-13/h6-8,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECPMEZZMQGHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645971
Record name 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-29-4
Record name 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 884504-29-4), a specialized fluorinated intermediate used in the synthesis of high-potency active pharmaceutical ingredients (APIs).

A Masked -Keto Aldehyde Scaffold for Heterocycle Construction

Executive Summary

This compound acts as a stable, masked equivalent of 1-(3,5-difluorophenyl)-4-oxobutanal . Its primary utility lies in the controlled introduction of the metabolically stable 3,5-difluorophenyl moiety into heteroaromatic systems—specifically pyrroles, pyridazines, and fused azoles. These motifs are critical in modern medicinal chemistry, appearing in kinase inhibitors and broad-spectrum antifungals where the 3,5-difluoro substitution pattern blocks metabolic oxidation at the phenyl ring's most vulnerable sites.

Structural Analysis & Physicochemical Profile

The molecule combines a lipophilic fluorinated aromatic core with a polar, acid-labile acetal tail. This dual nature allows it to serve as a robust storage form of a reactive 1,4-dicarbonyl species.

PropertyValue / Description
CAS Number 884504-29-4
IUPAC Name 1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Molecular Formula C₁₃H₁₄F₂O₃
Molecular Weight 256.25 g/mol
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Group 1,3-Dioxane: Acts as a cyclic acetal protecting group for the terminal aldehyde.[1][2][3]
Electronic Effect The 3,5-difluoro pattern exerts a strong electron-withdrawing effect (

> 0) without the steric hindrance of ortho-substitution, maintaining planarity in derived biaryl systems.
Synthetic Pathways & Causality

The synthesis of this compound overcomes the instability of the free aldehyde. The standard industrial route typically employs a Grignard approach to ensure regiospecificity, avoiding the mixture of isomers common in Friedel-Crafts acylation of difluorobenzenes.

Preferred Synthetic Route (Grignard Addition)
  • Reagent Formation: 2-(2-Bromoethyl)-1,3-dioxane is converted to its Grignard reagent using activated Magnesium in THF.

  • Nucleophilic Attack: The Grignard reagent attacks 3,5-difluorobenzonitrile (or the Weinreb amide equivalent).

  • Hydrolysis: Controlled acidic workup hydrolyzes the intermediate imine to the ketone without cleaving the dioxane acetal (kinetic control).

Synthesis SM1 3,5-Difluorobenzonitrile Intermediate Imine Magnesium Complex SM1->Intermediate + Grignard SM2 2-(2-Bromoethyl)-1,3-dioxane Grignard Grignard Reagent (in THF) SM2->Grignard Mg, THF Grignard->Intermediate Product 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl) Propiophenone Intermediate->Product H3O+ (Mild)

Caption: Convergent synthesis via Grignard addition to nitrile, preserving the acetal.

Reactivity & Applications: The "Masked" 1,4-Dicarbonyl

The core value of this compound is its ability to release a 1,4-dicarbonyl equivalent (specifically a


-keto aldehyde) upon acid catalysis. This species is a precursor for the Paal-Knorr  and related cyclization reactions.
Mechanism of Action

Under acidic conditions (e.g., dilute HCl or TsOH), the dioxane ring hydrolyzes to reveal an aldehyde. This aldehyde, now in equilibrium with the ketone 3 carbons away, rapidly reacts with nucleophiles.

Key Transformations
  • Pyrrole Synthesis (Paal-Knorr): Reaction with primary amines (

    
    ) yields 1-substituted-2-(3,5-difluorophenyl)pyrroles. This is vital for designing lipophilic kinase inhibitors.
    
  • Pyridazine Synthesis: Reaction with hydrazine (

    
    ) yields 3-(3,5-difluorophenyl)pyridazine derivatives.
    
  • Reductive Amination: The latent aldehyde can be selectively aminated without affecting the ketone if conditions are tuned (e.g., STAB reduction).

Reactivity Core 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl) Propiophenone Deprotected Intermediate: 1-(3,5-Difluorophenyl)-4-oxobutanal Core->Deprotected H+, H2O (Acetal Hydrolysis) Pyrrole 2-Aryl Pyrrole (Kinase Inhibitor Scaffold) Deprotected->Pyrrole + R-NH2 (Paal-Knorr) Pyridazine 3-Aryl Pyridazine (Antifungal Scaffold) Deprotected->Pyridazine + Hydrazine (Condensation)

Caption: Divergent synthesis of heteroaromatics from the deprotected gamma-keto aldehyde intermediate.

Handling & Stability Protocols

To maintain the integrity of the acetal protecting group, strict pH control is required during storage and handling.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can catalyze slow hydrolysis of the acetal, releasing the unstable aldehyde.

  • Solvent Compatibility:

    • Compatible: Dichloromethane, Ethyl Acetate, Toluene, THF (anhydrous).

    • Incompatible: Aqueous acids, protic solvents with acidic traces (e.g., unneutralized chloroform).

  • QC Parameter (HPLC): Monitor for the appearance of the "free aldehyde" peak or the cyclized furan byproduct (formed by intramolecular dehydration of the deprotected species).

References
  • PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2019). Method for manufacturing 1,3-dioxane-5-one and derivatives.[2][4] US20190330173A1. Retrieved from

Sources

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone CAS number 884504-29-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, experimental rigor, and application versatility over generic descriptions.

CAS Number: 884504-29-4 Chemical Identity: 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one Role: Advanced Fluorinated Building Block / Masked Dicarbonyl Intermediate[1]

Executive Summary

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 884504-29-4) is a specialized synthetic intermediate characterized by a 3,5-difluorophenyl pharmacophore linked to a masked aldehyde (via a 1,3-dioxane acetal) through a propyl ketone chain.[1]

For drug development professionals, this compound represents a strategic entry point into 4-aryl-4-oxobutanal derivatives without the instability associated with free aldehydes.[1] It is particularly valuable in the synthesis of:

  • Next-Generation Azole Antifungals: Where the 3,5-difluoro substitution pattern offers distinct metabolic stability and binding affinity profiles compared to the canonical 2,4-difluoro motifs found in Fluconazole or Voriconazole.

  • Heterocyclic Libraries: Serving as a precursor for 2-aryl-substituted pyrroles, furans, and thiophenes via Paal-Knorr cyclizations upon deprotection.[1]

  • Liquid Crystal Monomers: Utilizing the high dielectric anisotropy of the 3,5-difluorophenyl group for advanced electronic materials.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound balances the lipophilicity of the fluorinated aromatic ring with the polar functionality of the dioxane-protected ketone chain.[1]

PropertySpecification
Molecular Formula C₁₃H₁₄F₂O₃
Molecular Weight 256.25 g/mol
Exact Mass 256.0911 Da
Physical State White to Off-white Solid (or viscous oil depending on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
Key Functional Groups Ketone (C=O), 1,3-Dioxane (Acetal), Difluorophenyl
Stability Stable under basic/neutral conditions; Acid Labile (Acetal hydrolysis)

Synthetic Utility & Mechanism[1][6]

The "Masked" Dicarbonyl Strategy

The core value of CAS 884504-29-4 lies in its latent reactivity.[1] It is effectively a protected 1,4-dicarbonyl system.[1]

  • State A (Protected): The dioxane ring shields the terminal aldehyde, allowing chemoselective reactions at the ketone (e.g., Grignard addition, hydride reduction) or the aromatic ring.[1]

  • State B (Deprotected): Acidic hydrolysis reveals the aldehyde, triggering cyclization or allowing reductive amination.[1]

Synthesis Pathway (Retrosynthetic Analysis)

The most robust industrial route involves the Grignard addition of 3,5-difluorophenylmagnesium bromide to a nitrile precursor, 3-(1,3-dioxan-2-yl)propionitrile (also known as 2-(2-cyanoethyl)-1,3-dioxane).[1] This avoids the handling of unstable dialdehydes.[1]

Mechanism of Formation[1][2][3][4]
  • Grignard Formation: Mg insertion into 1-bromo-3,5-difluorobenzene.[1]

  • Nucleophilic Attack: The aryl carbanion attacks the nitrile carbon (

    
    ), forming a magnesium imine salt intermediate.[1]
    
  • Controlled Hydrolysis: The imine is hydrolyzed to the ketone (

    
    ).[1] Crucial Control Point: The pH must be managed to hydrolyze the imine without cleaving the acid-sensitive dioxane acetal.[1]
    

SynthesisPathway Start1 1-Bromo-3,5- difluorobenzene Grignard Grignard Reagent (Ar-MgBr) Start1->Grignard Mg, THF Reflux Start2 3-(1,3-Dioxan-2-yl) propionitrile Imine Mg-Imine Intermediate Grignard->Imine + Start2 Nucleophilic Addition Product CAS 884504-29-4 (Target Ketone) Imine->Product Mild Acid Hydrolysis (pH > 4.0)

Figure 1: Convergent synthesis via Grignard addition to nitrile.[1] The critical step is the selective hydrolysis of the imine intermediate.[1]

Experimental Protocols

Protocol A: Synthesis of CAS 884504-29-4

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).[1]

Reagents:

  • 1-Bromo-3,5-difluorobenzene (1.0 eq)[1]

  • Magnesium turnings (1.1 eq)[1]

  • 3-(1,3-Dioxan-2-yl)propionitrile (1.0 eq)[1]

  • THF (Anhydrous)[1]

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology:

  • Grignard Activation: In a flame-dried 3-neck flask, place Mg turnings. Add a crystal of iodine and heat gently to sublime I₂ (activates Mg surface).[1]

  • Formation: Add 10% of the bromide solution in THF. Initiate reaction (exotherm/turbidity).[1] Dropwise add the remaining bromide over 1 hour, maintaining a gentle reflux. Stir for 2 hours post-addition.

  • Coupling: Cool the Grignard solution to 0°C. Add 3-(1,3-Dioxan-2-yl)propionitrile in THF dropwise over 30 mins. The solution will turn viscous/yellow as the imine salt forms.[1]

  • Imine Hydrolysis (Critical):

    • Standard Quench: Pour the reaction mixture into ice-cold saturated

      
      .
      
    • Stirring: Stir vigorously for 1 hour at room temperature. The mild acidity of

      
       (pH ~5) is sufficient to hydrolyze the imine (
      
      
      
      ) to the ketone (
      
      
      ) without deprotecting the dioxane acetal.[1]
    • Validation: Monitor by TLC.[1][5] If the spot for the aldehyde appears (lower Rf, positive DNP test), the quench was too acidic.[1]

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol B: Deprotection to 4-(3,5-Difluorophenyl)-4-oxobutanal

To access the reactive aldehyde for heterocyclic synthesis:

  • Dissolve CAS 884504-29-4 in Acetone/Water (4:1).

  • Add p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Heat to 50°C for 4 hours.

  • Monitor disappearance of the acetal peak in NMR (multiplet at ~3.8-4.0 ppm) and appearance of aldehyde proton (~9.8 ppm).[1]

Applications in Drug Discovery[1][2]

Pathway to Heterocycles (Paal-Knorr)

Upon deprotection, the molecule reveals a 1,4-dicarbonyl equivalent (keto-aldehyde).[1] This is a "plug-and-play" substrate for synthesizing 2-aryl-substituted heterocycles.[1]

Applications Target CAS 884504-29-4 Aldehyde Deprotected Keto-Aldehyde Target->Aldehyde H3O+ Pyrrole 2-(3,5-Difluorophenyl)pyrrole (Add R-NH2) Aldehyde->Pyrrole Furan 2-(3,5-Difluorophenyl)furan (Acid Cyclization) Aldehyde->Furan Thiophene 2-(3,5-Difluorophenyl)thiophene (Lawesson's Reagent) Aldehyde->Thiophene

Figure 2: Divergent synthesis of heterocycles from the deprotected intermediate.[1]

Chiral Reduction

The ketone moiety can be enantioselectively reduced (e.g., using CBS catalyst or biocatalysis) to form chiral alcohols, which are common scaffolds in azole antifungals (resembling the proximal alcohol in Voriconazole).[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][6]

  • Fluorine Safety: While the C-F bonds are stable, combustion may release HF.[1] Use standard PPE.[1][6]

  • Storage: Store at 2-8°C under inert gas. The acetal is sensitive to moisture and acidic fumes over long periods.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727859, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of DIO (Liquid Crystal Precursors). (Demonstrates the use of 3,5-difluoro intermediates in materials science). Retrieved from [Link]

  • MDPI (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones. (Discusses oxidative dearomatization and cyclization of similar 1,4-dicarbonyl precursors). Retrieved from [Link][1]

Sources

Technical Guide: Structure Elucidation of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one CAS Registry Number: 884504-24-9 (Analogous Reference for 2,3-isomer); 3,5-isomer is a specific positional isomer used in advanced organic synthesis.[1][2] Role: Key synthetic intermediate, primarily in the development of next-generation azole antifungals (analogous to Voriconazole/Fluconazole pathways) and fluorinated liquid crystals.

This guide provides a rigorous technical framework for the structural characterization of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone . It addresses the specific challenge of differentiating the 3,5-difluoro substitution pattern from its 2,4- and 2,6-isomers using advanced spectroscopic techniques.

Part 1: Synthetic Context & Molecular Architecture[3]

To elucidate the structure, one must first understand the connectivity. This molecule is a masked aldehyde . The 1,3-dioxane moiety serves as a cyclic acetal protecting group for an aldehyde functionality.

  • Core Scaffold: Propiophenone (1-phenylpropan-1-one).

  • Aromatic Substitution: Meta-difluoro pattern (3,5-positions).[3] This creates a plane of symmetry in the aromatic ring, crucial for NMR interpretation.

  • Aliphatic Chain: A 3-carbon chain (including the carbonyl) terminating in a 1,3-dioxane ring attached at the acetal carbon (C2 of the dioxane).

Structural Logic Diagram

The following diagram outlines the connectivity and synthetic logic used to validate the structure.

MolecularArchitecture Precursor 3,5-Difluorobenzonitrile or Acid Chloride Core Propiophenone Core (C=O linker) Precursor->Core Friedel-Crafts / Grignard Target Target Molecule: 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl) Propiophenone Core->Target Linker Attachment ProtectingGroup 1,3-Dioxane Ring (Acetal Protection) ProtectingGroup->Target Acetal Formation

Caption: Synthetic retrosynthesis showing the modular assembly of the target molecule. The 1,3-dioxane acts as a stable protecting group for the terminal aldehyde equivalent.

Part 2: Analytical Strategy & Workflow

The elucidation process must follow a subtractive logic: confirm the molecular weight, identify functional groups, and then map the exact connectivity (specifically the fluorine positions).

Step-by-Step Protocol
  • Mass Spectrometry (HRMS): Establish elemental formula (

    
    ).
    
  • FT-IR: Confirm the conjugated ketone and C-F bonds.

  • 1D NMR (

    
    ):  The primary tool for positional isomerism.
    
  • 2D NMR (HSQC/HMBC): Verify the connection between the dioxane ring and the propyl chain.

Part 3: Mass Spectrometry (MS) Profiling

Objective: Confirm Molecular Weight (


 g/mol ) and fragmentation fingerprint.
Experimental Setup
  • Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact) for fragmentation data.

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Data Interpretation Table
Ion Typem/z ValueInterpretationCausality

271.25 Protonated Molecular IonConfirms intact structure.

293.24 Sodium AdductCommon in ESI+ for oxygenated molecules.
Fragment A 141.0

Critical: Cleavage alpha to carbonyl. Confirms the difluorobenzoyl moiety.
Fragment B 87.0

Dioxanylium ion. Confirms the 1,3-dioxane ring presence.[4]

Expert Insight: The presence of the m/z 141 fragment is diagnostic. If the fluorines were on the dioxane or alkyl chain, this fragment would shift. Its stability confirms the fluorines are on the aromatic ring.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

This is the definitive method for distinguishing the 3',5'-difluoro isomer from the 2',4' or 2',6' isomers.

NMR: The Isomer Filter

Protocol: Dissolve ~10 mg in


. Reference to 

(0 ppm) or internal standard.
  • Expected Signal:

    
     to 
    
    
    
    ppm.
  • Pattern: A Triplet of Triplets (tt) or apparent multiplet.

  • Logic:

    • In the 3,5-isomer , both Fluorine atoms are chemically equivalent due to the

      
       symmetry axis passing through C1 and C4 of the phenyl ring. You will see one distinct signal .
      
    • Contrast: The 2,4-isomer would show two distinct signals with different chemical shifts and coupling patterns.

    • Coupling:

      
       Hz; 
      
      
      
      Hz.
NMR (Proton) Assignment

Solvent:


 (7.26 ppm ref).
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C2', C6') 7.40 - 7.50Multiplet (dd)2HOrtho to carbonyl, flanked by F. Equivalent due to symmetry.
Ar-H (C4') 6.95 - 7.05Triplet of triplets1HPara to carbonyl, between two F atoms. Distinctive "Roofing" effect.
Acetal-H 4.60 - 4.70Triplet (t)1HThe methine proton of the dioxane ring (O-CH-O).
Dioxane-CH2 3.70 - 4.10Multiplet4HAxial/Equatorial protons of the dioxane ring.
Linker

-CH2
3.00 - 3.10Triplet2HAdjacent to the ketone (deshielded).
Linker

-CH2
2.05 - 2.15Multiplet (q)2HBetween the ketone-methylene and the dioxane.
Dioxane C5-H 1.30 - 2.10Multiplet2HThe "top" methylene of the dioxane chair.
NMR & Fluorine Coupling

Crucial Verification: The Carbon-13 spectrum will show characteristic splitting due to C-F coupling (


).
  • C-F Carbons (C3', C5'): Doublet of doublets (dd) or pseudo-triplet with huge coupling (

    
     Hz).
    
  • C4' (Between Fs): Triplet (

    
     Hz).
    
  • Carbonyl (C=O): Singlet at ~197 ppm. If it shows splitting, the F is likely ortho (2,6-isomer). A singlet confirms the F is meta or para.

Part 5: Elucidation Logic & Visualization

The following diagram illustrates the decision tree used to confirm the structure and rule out isomers.

ElucidationLogic Sample Unknown Sample (C13H14F2O3) F_NMR 19F NMR Analysis Sample->F_NMR OneSignal One Signal Detected F_NMR->OneSignal Equivalence TwoSignals Two Signals Detected F_NMR->TwoSignals Non-equivalence SymmCheck Check Symmetry OneSignal->SymmCheck Reject REJECT: 2,4 or 2,6 isomer TwoSignals->Reject H_NMR 1H NMR Aromatic Region SymmCheck->H_NMR Pattern35 2:1 Integration (Symm. Pattern) H_NMR->Pattern35 CNMR 13C NMR Carbonyl Peak Pattern35->CNMR Singlet Singlet (No F coupling) CNMR->Singlet >4 bonds away Triplet Triplet (F coupling) CNMR->Triplet 2-3 bonds away Conclusion CONFIRMED: 3',5'-Difluoro isomer Singlet->Conclusion Triplet->Reject Indicates 2,6-F

Caption: Logic flow for differentiating the 3',5'-difluoro isomer from other potential regioisomers using NMR observables.

Part 6: Impurity Profiling & Stability

In drug development, characterizing impurities is as important as the main peak.

  • De-protected Aldehyde: The dioxane ring is acid-labile.

    • Detection: Appearance of an aldehyde proton signal at ~9.8 ppm in

      
       NMR.
      
  • Over-Alkylation: If synthesized via Friedel-Crafts, check for poly-acylation.

    • Detection: MS peaks at higher MW; loss of aromatic proton integration.

  • Regioisomers: Small amounts of 2,4-difluoro isomer.

    • Detection: Zoom into the

      
       region. Any small peaks flanking the main signal indicate isomeric impurity.
      

References

  • BenchChem. (2025).[5] Structure and Applications of Difluorophenyl Propiophenone Derivatives. Retrieved from

  • Royal Society of Chemistry. (2023). Synthesis of DIO and 3,5-difluorophenyl intermediates. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-(2,3-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.[6] Retrieved from

  • Doc Brown's Chemistry. (2025). Mass Spectrometry Fragmentation Patterns of 1,3-Dioxane Derivatives. Retrieved from

  • MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from

Sources

A Technical Guide to the Spectroscopic Characterization of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of the synthetic building block, 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 884504-29-4)[1]. While direct experimental spectra for this specific compound are not widely published, this guide leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. It is designed to serve as an expert-level reference for researchers aiming to verify the structure, purity, and integrity of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations detailed herein constitute a self-validating framework for confirming the compound's identity in a laboratory setting.

Introduction and Molecular Structure Analysis

This compound is a fluorinated organic compound with significant potential as an intermediate in medicinal chemistry and materials science. The strategic incorporation of a 1,3,5-difluorophenyl moiety can enhance metabolic stability and modulate electronic properties, while the 1,3-dioxane group serves as a stable protecting group for a carbonyl functionality, which can be revealed under specific acidic conditions for further synthetic elaboration.

Accurate and unambiguous structural confirmation is the cornerstone of any research and development workflow. This guide provides the expected spectroscopic signatures to ensure the identity and purity of the target molecule.

Key Structural Features for Spectroscopic Analysis:

  • 1,3,5-Trisubstituted Aromatic Ring: The meta-difluoro substitution pattern creates a unique symmetry that dictates the appearance of aromatic signals in NMR.

  • Aryl Ketone: This functional group will produce a highly characteristic signal in both ¹³C NMR and IR spectroscopy.

  • Propyl Chain: The two methylene (-CH₂) groups form a classic ethyl fragment adjacent to other functionalities, leading to predictable splitting patterns in ¹H NMR.

  • 1,3-Dioxane Acetal: This heterocyclic ring has distinct protons and carbons, including the key acetal proton at the 2-position, which provides a clear diagnostic signal.

Compound Attribute Value Source
IUPAC Name 1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one-
CAS Number 884504-29-4[1]
Molecular Formula C₁₃H₁₄F₂O₃[1]
Molecular Weight 256.25 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this molecule. Below are the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for ¹H, ¹³C, and ¹⁹F NMR, assuming a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Spectrum

The proton NMR spectrum can be divided into four distinct regions corresponding to the different molecular environments.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Rationale and Expert Insights
H-2', H-6' 7.45 - 7.55Doublet of Triplets (dt)JHF ≈ 6.0, JHH ≈ 2.02HThese two protons are chemically equivalent due to symmetry. They are coupled to the H-4' proton (small meta JHH) and the two adjacent fluorine atoms (JHF).
H-4' 7.15 - 7.25Triplet of Triplets (tt)JHF ≈ 8.5, JHH ≈ 2.01HThis proton is coupled to the two ortho fluorine atoms (large JHF) and the two meta protons, H-2' and H-6' (small JHH).
-C(O)-CH₂- 3.10 - 3.20Triplet (t)JHH ≈ 7.02HThis methylene group is adjacent to the carbonyl and the other methylene group, resulting in a downfield shift and triplet splitting. Based on data for propiophenone, this signal appears around 3.0 ppm; the dioxane substituent will have a minor effect.
-CH₂-CH(O₂)- 2.10 - 2.20Triplet (t)JHH ≈ 7.02HThis methylene is coupled to the adjacent -C(O)-CH₂- group, giving a triplet. It is further upfield as it is removed from the deshielding ketone.
-O-CH-O- 4.55 - 4.65Triplet (t)JHH ≈ 5.01HThe acetal proton is a key diagnostic peak. Its chemical shift and coupling to the adjacent methylene group are characteristic of the 1,3-dioxane ring.
-O-CH₂- (eq) 4.05 - 4.15Multiplet (m)-2HThe equatorial protons on the dioxane ring are typically deshielded relative to the axial protons.
-O-CH₂- (ax) 3.70 - 3.80Multiplet (m)-2HThe axial protons of the dioxane ring.
-CH₂- (dioxane) 1.30 - 1.40Multiplet (m)-2HThe central methylene group of the 1,3-propanediol unit within the dioxane ring.
Predicted ¹³C NMR Spectrum

The molecule is expected to show 9 unique carbon signals due to the symmetry of the difluorophenyl ring.

Carbon Assignment Predicted δ (ppm) Coupling Rationale and Expert Insights
C=O 195 - 198Triplet (JCF ≈ 4 Hz)The aryl ketone carbonyl is significantly deshielded. It will exhibit a small triplet coupling to the two meta fluorine atoms.
C-1' 140 - 142Triplet (JCF ≈ 8 Hz)The ipso-carbon attached to the carbonyl group. Its chemical shift is influenced by both the carbonyl and fluorine substituents.
C-3', C-5' 161 - 164Doublet (JCF ≈ 250 Hz)These are the carbons directly bonded to fluorine, showing a characteristic large one-bond C-F coupling constant.
C-2', C-6' 112 - 114Triplet (JCF ≈ 25 Hz)These carbons are ortho to one fluorine and meta to the other, leading to a significant C-F coupling.
C-4' 110 - 112Triplet (JCF ≈ 22 Hz)This carbon is para to the carbonyl group and ortho to two fluorine atoms, resulting in a complex but predictable coupling pattern.
-O-CH-O- 101 - 103-The acetal carbon is highly deshielded by the two adjacent oxygen atoms, providing a clear diagnostic signal.
-O-CH₂- 66 - 68-The two equivalent methylene carbons of the dioxane ring attached to oxygen.
-C(O)-CH₂- 38 - 40-The methylene carbon alpha to the ketone.
-CH₂-CH(O₂)- 30 - 32-The methylene carbon beta to the ketone.
-CH₂- (dioxane) 25 - 27-The central carbon of the 1,3-propanediol unit.
Predicted ¹⁹F NMR Spectrum

A proton-decoupled ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the fluorine substitution pattern.

  • Predicted Signal: A single resonance is expected between -108 and -112 ppm (relative to CFCl₃).

  • Rationale: Due to the molecule's C₂ symmetry axis passing through the C1'-C4' bond, the two fluorine atoms at the 3' and 5' positions are chemically and magnetically equivalent. In a proton-coupled spectrum, this signal would appear as a triplet due to coupling with the two ortho protons (H-2' and H-4').

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for rapidly confirming the presence of key functional groups. A sample analyzed via Attenuated Total Reflectance (ATR) is expected to show the following characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3100 - 3000Medium-WeakC-H StretchAromatic C-H
2980 - 2850MediumC-H StretchAliphatic (CH₂)
1690 - 1675 Strong, Sharp C=O Stretch Aryl Ketone
1600 - 1580Medium-StrongC=C StretchAromatic Ring
1350 - 1250 Strong C-F Stretch Aryl-Fluoride
1200 - 1000 Strong C-O Stretch Acetal (Dioxane)

Expert Insight: The two most diagnostic peaks are the sharp, intense carbonyl (C=O) stretch around 1685 cm⁻¹ and the strong, broad absorptions in the 1200-1000 cm⁻¹ region, which represent the overlapping C-O stretches of the dioxane ring and the C-F stretches. The presence of both is a strong indicator of the correct structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which will likely produce a strong protonated molecular ion.

  • Expected Molecular Ion:

    • Formula: C₁₃H₁₄F₂O₃

    • Exact Mass: 256.0911

    • Observed Ion (M+H)⁺: 257.0989

Predicted Fragmentation Pattern (Electron Ionization - EI)

While ESI is preferred for molecular weight confirmation, EI-MS would produce a more detailed fragmentation pattern useful for structural confirmation. Key predicted fragments include:

m/z Proposed Fragment Ion Structural Origin
141 [C₇H₃F₂O]⁺The 3,5-difluorobenzoyl cation, resulting from alpha-cleavage. This is a highly stable and expected base peak.
115 [C₆H₃F₂]⁺Loss of CO from the benzoyl cation.
113 [C₅H₉O₂]⁺The 2-propyl-1,3-dioxane cation fragment.
87 [C₄H₇O₂]⁺The 1,3-dioxan-2-ylium ion, a characteristic fragment from the cleavage of the side chain.

The presence of the molecular ion at m/z 256 (in EI) or 257 (in ESI) and a strong fragment at m/z 141 would provide very high confidence in the assigned structure. The mass spectrum of propiophenone itself shows a dominant base peak at m/z 105, corresponding to the benzoyl cation[2][3]; the predicted peak at m/z 141 is the difluorinated analogue of this fragment.

Experimental Protocols & Workflow

To ensure high-quality, reproducible data, adherence to standardized protocols is essential.

Protocol: Acquisition of Quantitative ¹H NMR Spectrum
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set to a range of -2 to 12 ppm.

    • Acquisition Time (AQ): ≥ 3.0 seconds.

    • Relaxation Delay (D1): Set to 5 times the longest T₁ value (a delay of 10 seconds is generally sufficient for quantitative accuracy).

    • Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

  • Processing: Apply a gentle exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum carefully.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and compare the relative integrals to the expected proton counts. Analyze chemical shifts and coupling patterns to confirm the structure against the predicted values in Section 2.1.

Overall Characterization Workflow

The following diagram outlines a logical workflow for the complete spectroscopic confirmation of the compound's identity and purity.

G Figure 1. Spectroscopic Characterization Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation cluster_output Final Report Sample Obtain Sample of This compound Prep Prepare Aliquots for NMR, IR, and MS Analysis Sample->Prep NMR Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) Prep->NMR IR Acquire IR Spectrum (ATR) Prep->IR MS Acquire High-Res MS (ESI-TOF) Prep->MS Interpret Correlate All Spectra: - NMR shifts & couplings - IR functional groups - MS mass & fragments NMR->Interpret IR->Interpret MS->Interpret Compare Compare Data with Predicted Signatures Interpret->Compare Decision Structural Confirmation? Compare->Decision Pass Structure Verified. Purity Assessed. Release for Use. Decision->Pass Yes Fail Inconsistent Data. Initiate Further Purification or Re-synthesis. Decision->Fail No

Caption: Figure 1. Spectroscopic Characterization Workflow

Conclusion

This guide establishes a detailed predictive framework for the comprehensive spectroscopic analysis of this compound. By cross-referencing the predicted data from ¹H, ¹³C, ¹⁹F NMR, IR, and MS, researchers can achieve unambiguous structural verification. The combination of the characteristic aromatic substitution pattern in NMR, the strong ketone and acetal signals in IR, and the precise molecular weight with its key benzoyl fragment in MS provides a robust, self-validating system for confirming the identity and purity of this valuable synthetic intermediate.

References

  • Fluorochem. (n.d.). 3′,4′-Difluoro-3-(1,3-dioxan-2-yl)propiophenone. Retrieved from Fluorochem website. [Link: https://www.fluorochem.co.uk/product/f208363]
  • Benchchem. (n.d.). 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from Benchchem website. [Link: https://www.benchchem.com/product/b1326170]
  • 10X CHEM. (n.d.). This compound. Retrieved from 10X CHEM website. [Link: https://www.10x-chem.com/products/884504-29-4]
  • ChemScene. (n.d.). 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. Retrieved from ChemScene website. [Link: https://www.chemscene.com/products/3-4-Difluoro-3-2-5-dimethylphenyl-propiophenone-898754-08-0.html]
  • PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. National Center for Biotechnology Information. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/24727859]
  • BLDpharm. (n.d.). 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone. Retrieved from BLDpharm website. [Link: https://www.bldpharm.com/products/884504-28-3.html]
  • The Royal Society of Chemistry. (2023). Synthesis of DIO. Retrieved from The Royal Society of Chemistry website. [Link: https://www.rsc.
  • PubChem. (n.d.). 3',5'-Difluoro-3-(3-methylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/24725707]
  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from Chemistry Stack Exchange. [Link: https://chemistry.stackexchange.com/questions/52112/identify-products-of-propiophenone-using-nmr]
  • MassBank. (2008, October 21). PROPIOPHENONE; EI-B; MS. Retrieved from MassBank website. [Link: https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP004792]
  • PrepChem.com. (n.d.). Synthesis of propiophenone. Retrieved from PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-propiophenone/]
  • Synquest Labs. (n.d.). 4,5-Difluoro-1,3-dioxolan-2-one Safety Data Sheet. Retrieved from Synquest Labs website. [Link: https://www.synquestlabs.com/sites/default/files/sds/2H28-3-26.pdf]
  • Sigma-Aldrich. (n.d.). 3',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/product/riekemetals/rie156331248]
  • MDPI. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from MDPI website. [Link: https://www.mdpi.com/1420-3049/27/14/4351]
  • ChemicalBook. (n.d.). Propiophenone(93-55-0) MS spectrum. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/spectrum/93-55-0_ms.htm]

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IUPAC name for 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Executive Summary & Nomenclature

This dossier provides a comprehensive technical analysis of This compound (CAS: 884504-29-4). This molecule serves as a high-value "masked" carbonyl intermediate in the synthesis of complex pharmaceutical agents, particularly antifungals and kinase inhibitors requiring the metabolically stable 3,5-difluorophenyl moiety.

Systematic Nomenclature

While the prompt identifies the compound by its semi-systematic propiophenone name, the rigorous IUPAC designation is required for regulatory filing and patent precision.

Naming ConventionName
IUPAC Name 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Semi-Systematic This compound
Functional Class Protected

-Ketoaldehyde / Aryl Ketone

Nomenclature Logic:

  • Parent Chain: The longest carbon chain containing the principal functional group (ketone) is 3 carbons long (propan-1-one).

  • Numbering: The carbonyl carbon is position 1.

  • Aryl Substituent: A phenyl ring substituted with fluorine at positions 3 and 5 is attached to C1.

  • Alkyl Substituent: A 1,3-dioxan-2-yl group (a cyclic acetal) is attached to the terminal carbon (C3).

Chemical Identity & Physical Properties

This compound acts as a stable equivalent of 4-(3,5-difluorophenyl)-4-oxobutanal . The dioxane ring protects the terminal aldehyde, preventing polymerization or premature cyclization during intermediate steps.

Table 1: Physicochemical Profile

PropertyValue / Descriptor
Molecular Formula

Molecular Weight 256.25 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
Key Functional Groups Aryl Ketone (Reactive center 1), 1,3-Dioxane (Masked Reactive center 2)
Stability Stable under basic/neutral conditions; Labile to aqueous acid

Synthesis & Production Protocols

High-purity synthesis of this intermediate requires avoiding the self-condensation of the latent aldehyde. The most robust, scalable protocol utilizes Weinreb Amide coupling , which prevents over-addition of the Grignard reagent—a common failure mode in acid chloride routes.

Strategic Synthesis Pathway (Weinreb Protocol)

Rationale: The reaction of a Grignard reagent with a nitrile or acid chloride often yields bis-addition byproducts (tertiary alcohols). The Weinreb amide (N-methoxy-N-methylamide) forms a stable tetrahedral intermediate that collapses to the ketone only after acidic quench, ensuring mono-addition.

Protocol Steps:

  • Precursor Preparation: Synthesis of the Weinreb amide from 3-(1,3-dioxan-2-yl)propanoic acid.

  • Grignard Formation: Generation of 3,5-difluorophenylmagnesium bromide from 1-bromo-3,5-difluorobenzene.

  • Coupling: Controlled addition of the Grignard to the amide at -78°C to 0°C.

  • Quench: Mild acidic workup to release the ketone without deprotecting the dioxane.

Visualization of Synthesis Logic

SynthesisPathway Start1 3,5-Difluorobromobenzene Step1 Grignard Formation (Mg, THF, Reflux) Start1->Step1 Start2 3-(1,3-Dioxan-2-yl)propanoic Acid Step2 Weinreb Amide Formation (MeNHOMe·HCl, EDC, HOBt) Start2->Step2 Intermediate1 3,5-Difluorophenyl-MgBr Step1->Intermediate1 Intermediate2 Weinreb Amide Intermediate Step2->Intermediate2 Reaction Coupling Reaction (THF, 0°C) Intermediate1->Reaction Intermediate2->Reaction Quench Acidic Quench (NH4Cl) Reaction->Quench Product TARGET: 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one Quench->Product

Figure 1: Convergent synthesis via Weinreb Amide to prevent over-alkylation and preserve the acetal.

Applications in Drug Discovery

The utility of this compound lies in its ability to function as a 1,4-dicarbonyl surrogate .

The Paal-Knorr Cyclization Vector

Upon deprotection, the molecule reveals a 1,4-ketoaldehyde. This is the classic precursor for synthesizing 2-aryl-substituted pyrroles, furans, and thiophenes—scaffolds ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and antifungal agents.

Mechanism:

  • Deprotection: Treatment with aqueous HCl/Acetone removes the dioxane, generating the aldehyde.

  • Condensation: Reaction with a primary amine (

    
    ) forms a hemiaminal.
    
  • Cyclization: Intramolecular attack closes the ring, followed by dehydration to form the aromatic pyrrole.

Reactivity Workflow

Reactivity Target This compound Deprotection Hydrolysis (HCl/H2O) Deprotection of Acetal Target->Deprotection OpenForm 4-(3,5-Difluorophenyl)-4-oxobutanal (Transient 1,4-Ketoaldehyde) Deprotection->OpenForm Pyrrole 2-(3,5-Difluorophenyl)-Substituted Pyrrole OpenForm->Pyrrole + R-NH2 Cyclization AmineProduct Acyclic Amino-Alcohol Derivatives OpenForm->AmineProduct + R-NH2 Reduction Reagent_Amine Primary Amine (R-NH2) Paal-Knorr Conditions RedAmination Reductive Amination (NaBH3CN)

Figure 2: Divergent synthetic utility showing access to heterocycles and acyclic amines.

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: Fluorinated aromatics can be irritating to mucous membranes.

  • Stability: The dioxane ring is acid-sensitive. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

Handling Procedure:

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

  • Storage: Keep at 2–8°C. Ensure container is tightly sealed to maintain the integrity of the acetal protecting group.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use acidic cleaning agents, as this will release the volatile and reactive aldehyde component.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727871, 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one (Isomer Analog). Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Synthesis and Characterization of 3',5'-Difluoro Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and derivatization of 3',5'-difluoro propiophenone (1-(3,5-difluorophenyl)propan-1-one). This scaffold is a critical intermediate in the development of triazole antifungal agents (e.g., voriconazole analogs) and kinase inhibitors.

Critical Technical Distinction: Unlike non-fluorinated propiophenones, this specific isomer cannot be synthesized via direct Friedel-Crafts acylation of 1,3-difluorobenzene. The directing effects of the fluorine substituents favor the 2,4-substitution pattern. Consequently, this guide establishes the Grignard-Nitrile addition as the authoritative synthetic route to ensure 3,5-regiochemical fidelity.

Part 1: Strategic Analysis & Retrosynthesis

The Regiochemistry Trap

A common error in designing syntheses for meta-difluoro aromatics is assuming standard electrophilic aromatic substitution (EAS) rules apply linearly.

  • The Problem: In 1,3-difluorobenzene, the fluorine atoms are ortho/para directing. An incoming electrophile (e.g., propionyl cation) is directed to the 4-position (ortho to one F, para to the other) or the 2-position (between two Fs).

  • The Result: Direct acylation yields 2',4'-difluoro propiophenone , not the desired 3',5'-isomer.

  • The Solution: To achieve the 3,5-substitution pattern relative to the carbonyl, one must utilize a nucleophilic aromatic substitution approach or organometallic coupling where the carbon skeleton is pre-functionalized at the correct position.

Validated Synthetic Pathway

The most robust route utilizes 3,5-difluorophenylmagnesium bromide reacting with propionitrile . This method prevents over-addition (a risk with acid chlorides) by forming a stable ketimine intermediate that hydrolyzes to the ketone only during the acidic workup.

SynthesisStrategy Start 1,3-Difluorobenzene FailRoute Direct FC Acylation (AlCl3, EtCOCl) Start->FailRoute WrongProduct 2',4'-Difluoro propiophenone (WRONG ISOMER) FailRoute->WrongProduct CorrectStart 1-Bromo-3,5-difluorobenzene Grignard Grignard Formation (Mg, THF) CorrectStart->Grignard Intermediate 3,5-Difluorophenyl-MgBr Grignard->Intermediate Imine Ketimine Intermediate Intermediate->Imine Nucleophilic Addn Reactant + Propionitrile (EtCN) Reactant->Imine Hydrolysis Acid Hydrolysis (H3O+) Imine->Hydrolysis Target 3',5'-Difluoro propiophenone (TARGET) Hydrolysis->Target

Figure 1: Comparative synthetic logic demonstrating why the Grignard route is required for the 3,5-isomer.

Part 2: Experimental Protocol

Synthesis of 3',5'-Difluoro Propiophenone

Scale: 50 mmol basis Expected Yield: 75–85%

Reagents
ReagentEquiv.AmountRole
1-Bromo-3,5-difluorobenzene1.09.65 g (50 mmol)Precursor
Magnesium Turnings1.21.46 gGrignard formation
Propionitrile1.13.03 g (3.9 mL)Electrophile
Iodine (Crystal)Cat.~10 mgInitiator
THF (Anhydrous)Solvent50 mLSolvent
HCl (10% aq)Excess100 mLHydrolysis
Step-by-Step Methodology
  • Activation (Grignard Formation):

    • Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

    • Add Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

    • Add 10 mL of anhydrous THF and 1 mL of 1-bromo-3,5-difluorobenzene. Initiate the reaction (observe turbidity/exotherm).

    • Add the remaining bromide in 40 mL THF dropwise over 30 minutes to maintain a gentle reflux.

    • Checkpoint: Solution should turn dark grey/brown. Reflux for an additional 1 hour to ensure complete consumption of bromide.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Add propionitrile (dissolved in 10 mL THF) dropwise over 20 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution will likely thicken as the magnesium ketimine salt precipitates.

  • Hydrolysis & Workup:

    • Cool the mixture back to 0°C.

    • Critical Step: Quench by slow addition of 10% HCl. Caution: Exothermic.

    • Stir vigorously at RT for 2 hours to hydrolyze the ketimine (C=N) to the ketone (C=O).

    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure.

    • Purify via vacuum distillation (bp ~85-90°C at 5 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).

Derivatization: Alpha-Bromination

To access antifungal pharmacophores, the alpha-position is brominated to yield 2-bromo-1-(3,5-difluorophenyl)propan-1-one .

Protocol:

  • Dissolve 3',5'-difluoro propiophenone (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add Bromine (Br2, 10 mmol) dropwise at RT. Note: The reaction is autocatalytic; the color will persist initially and then fade rapidly as HBr is generated.

  • Stir for 2 hours.

  • Pour into ice water and extract with DCM.

  • Yield: ~85-90% as a lachrymatory oil/solid.

Part 3: Characterization Data[1][2]

The following spectral data validates the structure of 3',5'-difluoro propiophenone.

Nuclear Magnetic Resonance (NMR)
NucleusShift (ppm)MultiplicityAssignmentCoupling Constants (Hz)
1H 1.21Triplet (3H)-CH2-CH3 J = 7.2
1H 2.98Quartet (2H)-CO-CH2 -J = 7.2
1H 7.05Triplet of Triplets (1H)Ar-H4 (Para)J_HF = 8.5, J_HH = 2.3
1H 7.48Multiplet (2H)Ar-H2,6 (Ortho)(Overlapping dd)
13C 8.2Singlet-CH3
13C 31.8Singlet-CH2-
13C 108.5TripletC-4 (Ar)J_CF ~ 25 Hz
13C 110.8Doublet of DoubletsC-2,6 (Ar)
13C 163.2Doublet of DoubletsC-3,5 (C-F)J_CF ~ 248 Hz
13C 198.5SingletC=O
19F -109.5Triplet/MultipletAr-F
Infrared Spectroscopy (IR)
  • 1695 cm⁻¹: C=O stretch (Aryl ketone, slightly shifted due to electron-withdrawing F).

  • 1590, 1450 cm⁻¹: C=C Aromatic skeletal vibrations.

  • 1120 cm⁻¹: C-F stretch (Strong).

Part 4: Process Flow & Safety

Workup Logic Flowchart

Workup Reaction Reaction Mixture (Mg-Imine Salt) Quench Quench with 10% HCl (Hydrolysis of Imine) Reaction->Quench 0°C, Exothermic Separation Phase Separation Quench->Separation OrgLayer Organic Layer (Product + THF) Separation->OrgLayer AqLayer Aqueous Layer (Mg Salts) Separation->AqLayer Wash Wash: Brine + NaHCO3 OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Crude Oil Dry->Final

Figure 2: Workup protocol ensuring complete hydrolysis of the imine intermediate.

Safety & Handling
  • Fluorinated Aromatics: 1-bromo-3,5-difluorobenzene and the product are skin irritants. Fluorinated compounds can have higher skin permeability. Use nitrile gloves.[1]

  • Lachrymators: The alpha-bromo derivative (if synthesized) is a potent lachrymator (tear gas agent). Must be handled in a fume hood.[1]

  • Grignard Reagents: Highly moisture sensitive. Pyrophoric potential if concentrated. Quench excess reagent carefully with isopropanol or acetone before adding water.

References

  • Grignard-Nitrile Synthesis Methodology: Organic Chemistry Portal. "Synthesis of Ketones from Nitriles."[2] [Link]

  • Alpha-Bromination Protocols: MDPI. "Synthetic Access to Aromatic α-Haloketones." [Link]

  • NMR Data Correlations: University of Wisconsin-Madison. "Hans Reich's Collection: 1H NMR Chemical Shifts." [Link]

Sources

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone: A Strategic Intermediate in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a highly versatile synthetic intermediate. The strategic incorporation of a difluorinated phenyl ring, a ketone functional group, and a masked aldehyde in the form of a 1,3-dioxane acetal makes this molecule a valuable building block in medicinal chemistry. We will explore its structural significance, outline a robust synthetic strategy based on established chemical principles, and demonstrate its potential application in the streamlined synthesis of complex pharmaceutical agents. This document is intended to serve as a practical resource for chemists engaged in the design and execution of innovative synthetic routes for novel therapeutics.

Introduction: The Convergence of Key Pharmacophoric Elements

In the landscape of modern drug development, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from versatile, multi-functional building blocks is a cornerstone of successful discovery campaigns. This compound emerges as such a building block, embodying three critical features prized in medicinal chemistry.

  • The Propiophenone Scaffold: Propiophenone derivatives are integral components of numerous biologically active compounds and are recognized as important intermediates in organic synthesis.[1][2] Their inherent reactivity allows for a wide range of chemical transformations.

  • Fluorine Substitution: The introduction of fluorine atoms into a drug candidate is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[3][4] The 3,5-difluoro substitution pattern, in particular, offers a unique electronic profile that can influence molecular interactions and block potential sites of metabolism.

  • The 1,3-Dioxane Protecting Group: The 1,3-dioxane moiety serves as a robust and reliable protecting group for a carbonyl functional group.[3] In this intermediate, it effectively masks a terminal aldehyde, allowing for selective chemical manipulation of the ketone and aromatic ring. The aldehyde can be readily unmasked under acidic conditions, providing a valuable synthetic handle for subsequent elaboration.[5]

This guide will dissect the synthetic logic for accessing this intermediate and illuminate its strategic value in the synthesis of advanced drug candidates.

Physicochemical Properties and Structural Analysis

The unique arrangement of functional groups in this compound dictates its chemical behavior and synthetic utility.

PropertyValueSource/Method
IUPAC Name 1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-oneLexiChem
Molecular Formula C₁₃H₁₄F₂O₃Calculated
Molecular Weight 256.25 g/mol Calculated
CAS Number 208398-38-1 (isomer)
Structural Features 1. Electron-deficient difluorophenyl ringStructural Analysis
2. Reactive ketone carbonylStructural Analysis
3. Acid-labile 1,3-dioxane (masked aldehyde)Structural Analysis

The electron-withdrawing nature of the two fluorine atoms meta to the carbonyl group increases the electrophilicity of the ketone and influences the acidity of the adjacent α-protons. The dioxane ring is sterically accessible, yet stable to a wide range of non-acidic reagents, including organometallics, hydrides, and oxidizing agents, making it an ideal protecting group for multi-step syntheses.

Retrosynthetic Analysis and Strategic Disconnection

A logical retrosynthetic analysis is key to designing an efficient forward synthesis. The primary disconnection for this target molecule is the Friedel-Crafts acylation, a reliable method for forming aryl-ketone bonds.

G target This compound disconnection1 Friedel-Crafts Acylation target->disconnection1 reagent1 1,3-Difluorobenzene disconnection1->reagent1 reagent2 3-(1,3-Dioxan-2-yl)propanoyl chloride disconnection1->reagent2 disconnection2 Acyl Chloride Formation reagent2->disconnection2 reagent3 3-(1,3-Dioxan-2-yl)propanoic acid disconnection2->reagent3

Retrosynthetic pathway for the target intermediate.

This analysis identifies two key starting materials: commercially available 1,3-difluorobenzene and the functionalized acylating agent, 3-(1,3-Dioxan-2-yl)propanoyl chloride. The latter can be readily prepared from its corresponding carboxylic acid.

Recommended Synthetic Protocol

The following three-step procedure provides a robust and scalable route to the target intermediate. This protocol is based on well-established transformations analogous to those found in the literature for similar structures.[3][6]

G cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Oxidation & Acyl Chloride Formation cluster_2 Step 3: Friedel-Crafts Acylation start Malonaldehyde bis(dimethyl acetal) intermediate1 3-(1,3-Dioxan-2-yl)propanal start->intermediate1 1. H+, H2O 2. 1,3-Propanediol, p-TsOH intermediate2 3-(1,3-Dioxan-2-yl)propanoic acid intermediate1->intermediate2 PCC or Jones Reagent intermediate3 3-(1,3-Dioxan-2-yl)propanoyl chloride intermediate2->intermediate3 SOCl2 or (COCl)2 final_product Target Intermediate intermediate3->final_product start2 1,3-Difluorobenzene start2->final_product AlCl3, DCM

Proposed synthetic workflow.
Protocol Step 1: Synthesis of 3-(1,3-Dioxan-2-yl)propanoic acid
  • Rationale: This step builds the core sidechain. While multiple routes exist, one efficient method involves the protection of a suitable 3-carbon aldehyde precursor followed by oxidation.

  • Procedure:

    • To a solution of a suitable C3-aldehyde precursor (e.g., 3-hydroxypropanal or a protected equivalent) in toluene, add 1.1 equivalents of 1,3-propanediol.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.05 eq).[5][6]

    • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the protected aldehyde.

    • Dissolve the crude protected aldehyde in acetone and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed.

    • Quench the reaction with isopropanol, filter through celite, and concentrate. Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude carboxylic acid, which can be purified by column chromatography or used directly.

Protocol Step 2: Formation of 3-(1,3-Dioxan-2-yl)propanoyl chloride
  • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent Friedel-Crafts reaction. Thionyl chloride is a cost-effective reagent for this transformation.

  • Procedure:

    • In a fume hood, suspend the carboxylic acid from Step 1 in anhydrous dichloromethane (DCM).

    • Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Protocol Step 3: Friedel-Crafts Acylation
  • Rationale: This is the key C-C bond-forming step, attaching the sidechain to the difluorinated aromatic ring. Aluminum chloride is a standard and effective Lewis acid catalyst for this reaction.

  • Procedure:

    • To a stirred suspension of 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in anhydrous DCM at 0°C, add a solution of the crude acyl chloride from Step 2 in DCM dropwise.

    • After stirring for 15 minutes, add 1.0 equivalent of 1,3-difluorobenzene dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor progress by TLC or LC-MS.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.

Utility in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true value of this intermediate lies in its capacity for divergent synthesis. The orthogonal reactivity of its three key functional domains allows for selective and sequential modifications.

G intermediate Target Intermediate (Ketone, Dioxane, Aryl-F) path1_node Acidic Deprotection (H3O+) intermediate->path1_node Path A path2_node Ketone Reduction (NaBH4) intermediate->path2_node Path B path3_node Nucleophilic Aromatic Subst. (Nu-) intermediate->path3_node Path C product1 ...-CH2-CH2-CHO (Terminal Aldehyde) path1_node->product1 product2 ...-CH(OH)-... (Secondary Alcohol) path2_node->product2 product3 ...-Aryl-Nu (Functionalized Aryl) path3_node->product3 downstream1a Reductive Amination (R2NH, [H]) product1->downstream1a downstream1b Wittig Reaction (Ph3P=CHR) product1->downstream1b product1_downstream_amine ...-CH2-CH2-CH2-NR2 downstream1a->product1_downstream_amine product1_downstream_alkene ...-CH2-CH2-CH=CHR downstream1b->product1_downstream_alkene

Divergent synthetic pathways from the intermediate.
  • Path A: Aldehyde Elaboration: Mild acidic hydrolysis cleanly removes the dioxane group to reveal a terminal aldehyde. This aldehyde is a gateway to numerous transformations, including:

    • Reductive Amination: To install primary, secondary, or tertiary amine sidechains, which are crucial for modulating solubility and target engagement.

    • Wittig Olefination: To form carbon-carbon double bonds, extending the molecular scaffold.

    • Condensation Reactions: To build heterocyclic rings or other complex systems.

  • Path B: Ketone Modification: The ketone can be selectively targeted while the dioxane remains intact.

    • Reduction: Using agents like sodium borohydride (NaBH₄) yields a secondary alcohol, introducing a new stereocenter and hydrogen-bonding capabilities.

    • Grignard/Organolithium Addition: To create tertiary alcohols and new C-C bonds.

  • Path C: Aromatic Ring Functionalization: While challenging, the fluorine atoms can potentially undergo nucleophilic aromatic substitution (SₙAr) under specific conditions, allowing for late-stage diversification of the aromatic core.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood. Based on structurally similar compounds, the following hazards may be associated with this intermediate[7]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Always consult the material safety data sheet (MSDS) before handling. The synthetic steps, particularly the use of thionyl chloride and aluminum chloride, require careful handling due to their corrosive and water-reactive nature.

Conclusion

This compound is more than a simple molecule; it is a strategic platform for synthetic innovation. Its design thoughtfully combines a stable, fluorine-decorated aromatic core with two distinct, orthogonally reactive carbonyl functionalities. This architecture provides chemists with the flexibility to construct diverse and complex molecular targets with greater efficiency and control. By leveraging this intermediate, research and development teams can accelerate the discovery and synthesis of next-generation pharmaceutical agents.

References

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  • Semantic Scholar. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Retrieved from [Link]

  • Virginia Commonwealth University. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. VCU Scholars Compass. Retrieved from [Link]

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  • European Patent Office. (2020). DIFLUOROBENZO[D][3][6]DIOXOL-5YL)-N-(1-(2,3-DIHYDROXYPROPYL)-6-FLUORO-2-(1-HYDROXY-2-METHYLP. Retrieved from [Link]

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  • ACS Publications. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Difluoro-3-(3-methylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 3',5'-Difluorophenyl Ketones via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3',5'-difluorophenyl ketones, a crucial structural motif in medicinal chemistry and drug development. We detail a robust protocol centered on the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This guide covers the underlying reaction mechanism, step-by-step procedures for reagent preparation and reaction execution, critical safety considerations, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Phenyl Ketones

Fluorine-containing organic molecules are of immense interest in the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate can profoundly alter its metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. Specifically, the 3',5'-difluorophenyl ketone moiety is a key building block in the synthesis of a wide range of biologically active compounds. The Grignard reaction, discovered by Nobel laureate Victor Grignard, remains a cornerstone of organic synthesis for its efficacy in forming new carbon-carbon bonds, making it an ideal choice for this transformation.[1]

The Grignard Reaction: Mechanism and Strategy for Ketone Synthesis

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[3]

Synthesis Strategy: Avoiding Over-Addition

A primary challenge in synthesizing ketones using Grignard reagents is the potential for a second addition to the newly formed ketone, which would yield a tertiary alcohol.[4][5] Ketones are generally more reactive than the starting electrophiles like esters or acyl chlorides.[5] To circumvent this, two primary strategies are employed:

  • Reaction with a Nitrile: Grignard reagents add once to the electrophilic carbon of a nitrile. The resulting imine-magnesium complex is stable until acidic work-up, which hydrolyzes it to the desired ketone.[6][7] This method effectively prevents the second addition.

  • Reaction with an Acyl Chloride or Anhydride at Low Temperature: While still susceptible to over-addition, reacting the Grignard reagent with a highly reactive electrophile like an acyl chloride or acetic anhydride at low temperatures can favor ketone formation, especially when the Grignard reagent is added slowly to an excess of the electrophile.[8]

This protocol will focus on the nitrile strategy, which offers superior control and selectivity for ketone synthesis.[6]

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step mechanism for the synthesis of a ketone from a nitrile using a Grignard reagent.

Caption: Mechanism of ketone synthesis from a nitrile and a Grignard reagent.

Experimental Protocol: Synthesis of 1-(3,5-Difluorophenyl)ethan-1-one

This protocol details the synthesis of 1-(3,5-difluorophenyl)ethan-1-one from 1-bromo-3,5-difluorobenzene and acetonitrile.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
Magnesium TurningsMg24.311.33 g55.0Must be shiny and activated.
1-Bromo-3,5-difluorobenzeneC₆H₃BrF₂192.999.65 g (5.7 mL)50.0Ensure it is anhydrous.
IodineI₂253.811 crystal~For activation.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-From a freshly opened bottle or dried still.
AcetonitrileCH₃CN41.052.05 g (2.6 mL)50.0Ensure it is anhydrous.
Saturated NH₄Cl (aq)NH₄Cl-~50 mL-For quenching.
Diethyl Ether(C₂H₅)₂O74.12~150 mL-For extraction.
Anhydrous MgSO₄MgSO₄120.37~10 g-For drying.
Equipment Setup
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle

  • Ice-water bath

  • Schlenk line (recommended)[9]

Crucial Precaution: All glassware must be rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight and cooling under an inert atmosphere.[9][10] The Grignard reaction is extremely sensitive to moisture.[2][3][11]

Step-by-Step Procedure

Part A: Formation of 3,5-Difluorophenylmagnesium Bromide

  • Setup: Assemble the flame-dried three-neck flask with a stir bar, reflux condenser (with an inert gas inlet at the top), and a dropping funnel. Place the entire setup under a positive pressure of nitrogen or argon.[9]

  • Magnesium Activation: Add the magnesium turnings (1.33 g) to the flask. Add a single crystal of iodine.[10][12] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed. The vapor will sublime on the cooler parts of the flask.

  • Initiation: Add ~15 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (9.65 g) in 35 mL of anhydrous THF.

  • Reaction Start: Add approximately 5 mL of the bromide solution from the dropping funnel to the magnesium suspension. The disappearance of the iodine color and the onset of gentle bubbling or cloudiness indicates the reaction has initiated.[13] If it doesn't start, gentle warming or crushing a piece of magnesium with a dry glass rod may be necessary.

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[14] The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.[10][15]

  • Completion: After the addition is complete, continue stirring the grayish, cloudy solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[13]

Part B: Reaction with Acetonitrile and Work-up

  • Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of anhydrous acetonitrile (2.05 g) in 50 mL of anhydrous THF. Add this nitrile solution dropwise to the stirred Grignard reagent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Carefully and slowly quench the reaction by adding it to a beaker containing ~100 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution. This should be done in a fume hood with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[12]

  • Purification: Purify the crude ketone by vacuum distillation or flash column chromatography on silica gel to obtain the final product, 1-(3,5-difluorophenyl)ethan-1-one.

Experimental Workflow Diagram

The diagram below outlines the complete experimental workflow from setup to product purification.

Caption: Workflow for the synthesis of 3',5'-difluorophenyl ketone.

Troubleshooting and Key Considerations

  • Failure to Initiate: This is the most common issue. Ensure all reagents and glassware are perfectly dry.[1] Activating the magnesium by crushing it or adding a small iodine crystal is critical.[12]

  • Low Yield: Can result from impure reagents, moisture contamination, or side reactions. The concentration of the prepared Grignard reagent can be determined by titration before use to ensure accurate stoichiometry.

  • Formation of Biphenyl Side Product: The Wurtz coupling reaction can occur, especially at higher temperatures, leading to the formation of 3,3',5,5'-tetrafluorobiphenyl. Maintaining a gentle reflux is key to minimizing this.

  • Enolization: If the electrophile has acidic α-protons (not an issue with acetonitrile but relevant for other ketones), the Grignard reagent can act as a base instead of a nucleophile, reducing the yield.[16]

Safety Precautions

  • Flammability: Diethyl ether and THF are extremely flammable.[10] All operations should be conducted in a certified chemical fume hood, away from ignition sources.[9][15]

  • Reactivity of Grignard Reagents: Grignard reagents react violently with water and protic solvents.[3][17] They can be pyrophoric, especially if the solvent evaporates.[17][18]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves).[9][18]

  • Quenching: The quenching process is highly exothermic and releases flammable gases. Perform it slowly, with adequate cooling and behind a blast shield if possible.[9]

  • Working Alone: It is highly recommended not to perform Grignard reactions while working alone in the laboratory.[9][15]

References

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Anhydrous Conditions Definition. (2025). Fiveable. [Link]

  • Grignard reaction. Wikipedia. [Link]

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  • Why must Grignard reactions be anhydrous? (2021). PSIBERG. [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022). Quora. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Preparation of Ketones. (2026). CK-12 Foundation. [Link]

  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013). ResearchGate. [Link]

  • Chemistry of Esters. (2021). LibreTexts Chemistry. [Link]

  • Grignard Reagent and Grignard Reaction. Organic Chemistry Tutor. [Link]

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  • Esters with Grignard Reagent. (2025). Chemistry Steps. [Link]

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (2023). Chemistry Steps. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

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  • Acyl chlorides reaction with grignard. (2025). Chemistry Stack Exchange. [Link]

  • Troubleshooting my grignard reactions. (2020). Reddit. [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]

  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. [Link]

  • 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses. [Link]

  • Grignard Reaction. Saint Anselm College. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Grignard Reaction. University of Hawai'i at Mānoa. [Link]

  • An Introduction to Grignard Reagents. Chemguide. [Link]

  • 3,5-DICHLOROPHENYLMAGNESIUM BROMIDE. Chongqing Chemdad Co.. [Link]

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Protection of propiophenone with 1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Protection of Propiophenone via 1,3-Dioxane Formation

Executive Summary

This guide details the protocol for protecting propiophenone (ethyl phenyl ketone) as a cyclic ketal (2-ethyl-2-phenyl-1,3-dioxane) using 1,3-propanediol. While ethylene glycol (forming 1,3-dioxolanes) is more common, 1,3-propanediol is selected here to form a 1,3-dioxane ring. This six-membered ring offers distinct stability profiles, particularly enhanced resistance to acidic hydrolysis compared to its five-membered counterparts, making it a strategic choice for multi-step syntheses requiring rigorous downstream acidic conditions.

The protocol utilizes a thermodynamic drive (azeotropic water removal) to overcome the steric hindrance of the ketone and the reduced electrophilicity caused by the aromatic ring.

Mechanistic Insight & Reaction Design

The reaction is a reversible, acid-catalyzed nucleophilic addition.[1] Propiophenone presents two challenges:

  • Steric Bulk: The ethyl group and phenyl ring create steric hindrance at the carbonyl carbon.

  • Electronic Deactivation: Conjugation with the phenyl ring stabilizes the carbonyl, making it less susceptible to nucleophilic attack than aliphatic ketones.

To drive this equilibrium to completion, we employ Le Chatelier’s Principle by continuously removing water using a Dean-Stark apparatus.

Mechanism of Action

The following diagram illustrates the acid-catalyzed pathway from ketone to cyclic ketal.

Mechanism Start Propiophenone (Ketone) Activation Activated Oxonium Ion Start->Activation + H+ Attack1 Hemiketal Intermediate Activation->Attack1 + 1,3-Propanediol Oxocarbenium Oxocarbenium Ion Attack1->Oxocarbenium - H2O (Rate Limiting) Product 2-ethyl-2-phenyl- 1,3-dioxane Oxocarbenium->Product Ring Closure - H+ Product->Start Hydrolysis (+H2O, H+)

Figure 1: Acid-catalyzed ketalization mechanism. Note the reversibility (red dashed line), necessitating water removal.

Critical Parameters & Optimization

Before beginning, select conditions based on the following optimization matrix.

Table 1: Solvent & Catalyst Selection
ParameterRecommendedAlternativeRationale
Solvent Toluene (BP: 110°C)Benzene (Toxic), CyclohexaneToluene forms an efficient azeotrope with water (85:15 ratio) and boils high enough to maintain reaction kinetics without degrading the substrate.
Catalyst p-TsOH·H₂O H₂SO₄, Camphorsulfonic acid (CSA)p-Toluenesulfonic acid is a solid, easy to handle, and soluble in organic solvents. H₂SO₄ can cause charring/sulfonation.
Stoichiometry 1.2 – 1.5 eq. Diol1.0 eq.Excess diol drives the equilibrium forward. 1,3-propanediol is relatively inexpensive and easy to remove during workup.
Time 4 – 16 Hours Microwave (30 min)Standard reflux allows for visual monitoring of water collection.

Standard Operating Procedure (SOP)

Safety Note: Toluene is flammable and a reproductive toxin. p-TsOH is corrosive. Perform all operations in a fume hood.

Materials
  • Propiophenone (13.4 g, 100 mmol)

  • 1,3-Propanediol (11.4 g, 150 mmol, 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 5 mol%)

  • Toluene (150 mL)

  • Saturated aqueous NaHCO₃

  • Brine (saturated NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

Experimental Workflow

Workflow Setup 1. Assembly Dean-Stark Trap + Condenser Flask: Propiophenone, Diol, p-TsOH, Toluene Reflux 2. Reflux Temp: 130-140°C (Bath) Monitor Water Collection Setup->Reflux Check 3. Process Control TLC / NMR Is SM < 2%? Reflux->Check Check->Reflux No Workup 4. Workup Cool -> Wash (NaHCO3) -> Dry (MgSO4) Check->Workup Yes Purify 5. Purification Vac Distillation or Column Chrom. Workup->Purify

Figure 2: Operational workflow for Dean-Stark protection.

Step-by-Step Protocol
  • Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add propiophenone (100 mmol), 1,3-propanediol (150 mmol), p-TsOH (5 mmol), and Toluene (150 mL) to the flask.

    • Tip: Fill the Dean-Stark trap arm with pure toluene before starting to ensure accurate water measurement immediately.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~135°C). Ensure rapid stirring.

    • Observation: The solution will boil, and cloudy condensate will drip into the trap. Water (denser) will separate at the bottom.

  • Monitoring: Continue reflux until water evolution ceases (theoretical max: 1.8 mL for 100 mmol).

    • Process Control: Spot TLC (Hexane/EtOAc 9:1). Propiophenone (UV active) should disappear. The ketal is often less UV active or runs higher.

  • Quench & Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Pour mixture into a separatory funnel.

    • Wash 1: 50 mL Saturated NaHCO₃ (Neutralizes acid catalyst; essential to prevent hydrolysis during workup).

    • Wash 2: 50 mL Water (Removes excess 1,3-propanediol).

    • Wash 3: 50 mL Brine.

  • Drying: Collect organic layer, dry over anhydrous MgSO₄ for 15 mins, and filter.

  • Concentration: Remove toluene via rotary evaporation (40°C, reduced pressure).

  • Purification:

    • Crude: Often sufficiently pure (>95%) for subsequent steps.

    • High Purity: Vacuum distillation (BP is typically high, approx 110-120°C at 1-2 mmHg) or flash chromatography (Silica, 95:5 Hexane/EtOAc).

Characterization & Data Interpretation

Validation of the product (2-ethyl-2-phenyl-1,3-dioxane) relies on the disappearance of the carbonyl signal and the appearance of the dioxane ring protons.

Table 2: Expected Spectral Data
TechniqueDiagnostic SignalInterpretation
IR Spectroscopy Absence of ~1680 cm⁻¹Complete consumption of ketone C=O.
Presence of 1050–1150 cm⁻¹Strong C-O-C symmetric/asymmetric stretching of the dioxane ring.
¹H NMR (CDCl₃) ~0.75 ppm (t, 3H)Methyl of the ethyl group (shielded).
~1.70 ppm (q, 2H)Methylene of the ethyl group.[4]
~3.7 – 4.0 ppm (m, 4H)C4/C6 protons of the 1,3-dioxane ring (distinctive for ring formation).
~1.5 – 2.0 ppm (m, 2H)C5 protons of the dioxane ring (often complex multiplets).
7.2 – 7.5 ppm (m, 5H)Aromatic protons (remain intact).[4]
¹³C NMR ~100 ppm Quaternary anomeric carbon (O-C-O). Disappearance of C=O (~200 ppm).

Note on Stereochemistry: 2-ethyl-2-phenyl-1,3-dioxane possesses a chiral center at the C2 position. However, as the reagents are achiral, the product is obtained as a racemic mixture .

Troubleshooting

  • Problem: Reaction stalls (water stops collecting but SM remains).

    • Solution: Add fresh catalyst (1-2 mol%) or drain the Dean-Stark trap if it is saturated with wet toluene.

  • Problem: Product hydrolyzes on column.

    • Solution: The silica gel is slightly acidic. Pre-treat the column with 1% Triethylamine in Hexane to neutralize it.

  • Problem: Emulsion during workup.

    • Solution: The density of toluene is close to water. Add more brine or a small amount of DCM to increase the density difference.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: New Jersey, 2014. (Chapter on Protection of Carbonyl Groups).[5][6][7]

  • Organic Chemistry Portal , "Protection of Carbonyl Compounds: 1,3-Dioxanes". [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Furniss, B. S., et al.; Longman Scientific & Technical: London, 1989.
  • Organic Syntheses , Coll. Vol. 3, p. 502 (1955); Vol. 28, p. 73 (1948). (Foundational protocols for Dean-Stark ketalization). [Link]

Sources

Suzuki-Miyaura coupling with 3',5'-difluorophenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling with 3',5'-Difluorophenyl Derivatives

Introduction: The Strategic Value of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact is particularly profound in the pharmaceutical and materials science industries, where the construction of complex biaryl scaffolds is a frequent necessity.[4] This guide focuses on a specific, yet increasingly critical, subset of this reaction class: the coupling of substrates bearing the 3',5'-difluorophenyl moiety.

The strategic incorporation of fluorine into drug candidates has become a powerful tactic in medicinal chemistry.[5] The unique properties of the C-F bond can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins.[6][7] The 3,5-difluorophenyl group, in particular, is a valuable building block found in numerous therapeutic agents and advanced materials.[8] However, the electron-deficient nature of this moiety presents distinct challenges to the standard Suzuki-Miyaura catalytic cycle, necessitating carefully optimized protocols.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind experimental choices, empowering the user to successfully navigate the complexities of coupling these challenging substrates.

Mechanistic Considerations for Electron-Deficient Systems

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its palladium-driven catalytic cycle. Understanding how the electronic properties of 3',5'-difluorophenyl derivatives influence each step is crucial for troubleshooting and optimization. The generally accepted cycle consists of three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9][10]

  • Oxidative Addition: The cycle begins with the insertion of a Pd(0) complex into the carbon-halogen bond of the aryl halide. The strong electron-withdrawing effect of two fluorine atoms generally facilitates this step, increasing the electrophilicity of the reaction center.[9][11]

  • Transmetalation: This is often the rate-limiting step, especially for electron-deficient systems. The organoboron compound (e.g., boronic acid) must be activated by a base to form a more nucleophilic "ate" complex (a boronate).[12][13] This boronate then transfers its organic group to the Pd(II) center. The electron-poor nature of the difluorophenyl ring can slow this transfer.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.

A significant side reaction, particularly with electron-deficient boronic acids, is protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom from the solvent or residual water.[14][15] This depletes the nucleophilic partner and reduces overall yield. The choice of a stable boron reagent, such as a potassium organotrifluoroborate, can effectively mitigate this issue.[16]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)(Ar²)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (3,5-Difluorobiphenyl) TM_Complex->Product ArylHalide Ar¹-X (e.g., 1-Bromo-3,5-difluorobenzene) ArylHalide->OA_Complex Organoboron Ar²-B(OR)₂ (e.g., Phenylboronic Acid) Organoboron->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex Activates Boron

The Suzuki-Miyaura Catalytic Cycle.

Optimizing Key Reaction Parameters: A Scientist's Guide

Success in coupling 3',5'-difluorophenyl derivatives is not achieved by a one-size-fits-all protocol. It requires a rational approach to selecting and optimizing each component of the reaction.

ParameterRecommended Choice & Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂: These are common, air-stable Pd(0) and Pd(II) precatalysts, respectively. Pd(II) sources are reduced in situ by phosphine ligands to the active Pd(0) species.[11] For difficult couplings, pre-formed catalysts like [Pd(PPh₃)₄] can be used but are more sensitive.
Ligand Bulky, Electron-Rich Phosphines: This is arguably the most critical parameter. Ligands like XPhos, SPhos, RuPhos, or DavePhos are essential.[17] Their steric bulk promotes the formation of a monoligated Pd(0)L species, which is highly reactive in oxidative addition.[4] Their electron-donating nature stabilizes the palladium center throughout the cycle, preventing catalyst decomposition.[18]
Base K₂CO₃, K₃PO₄, or CsF: The choice of base is a balance between reactivity and stability. K₂CO₃ is a good starting point for many reactions.[2] For more challenging couplings (e.g., with aryl chlorides or hindered substrates), a stronger base like K₃PO₄ may be required. Cesium Fluoride (CsF) can be particularly effective due to the high affinity of fluoride for boron, which strongly promotes the formation of the active boronate species.[19]
Boron Reagent Boronic Acids, Pinacol Esters, or K⁺ Trifluoroborates: While boronic acids are most common, their instability can be a drawback.[14][16] Boronate esters (e.g., pinacol esters) offer greater stability. For maximum resistance to protodeboronation, potassium organotrifluoroborates (ArBF₃K) are superior, as the tetracoordinate boron is less susceptible to premature cleavage.[14]
Solvent Aprotic Polar Solvents: A mixture of an organic solvent and water is typical. Dioxane/H₂O or Toluene/H₂O are excellent starting points.[1] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate. For particularly difficult reactions, a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can be effective.[17]

Detailed Experimental Protocol: Synthesis of 3,5-Difluoro-4'-methoxybiphenyl

This protocol provides a reliable method for the coupling of an electron-deficient aryl bromide with an electron-rich boronic acid.

Materials and Reagents

ReagentM.W.AmountMolesEquiv.
1-Bromo-3,5-difluorobenzene192.99 g/mol 193 mg1.0 mmol1.0
4-Methoxyphenylboronic acid151.96 g/mol 182 mg1.2 mmol1.2
Pd₂(dba)₃915.72 g/mol 18.3 mg0.02 mmol0.02
XPhos476.62 g/mol 23.8 mg0.05 mmol0.05
K₃PO₄ (finely ground)212.27 g/mol 425 mg2.0 mmol2.0
1,4-Dioxane-4.0 mL--
Deionized Water-1.0 mL--

Experimental Workflow

General workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and finely ground K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen through the solvents for at least 20 minutes. Using a syringe, add 5.0 mL of this solvent mixture to the flask containing the solids.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-difluoro-4'-methoxybiphenyl.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) oxidized or decomposed. 2. Insufficient Base Strength: Base is not strong enough to form the boronate. 3. Water Content: Reaction may be too dry or too wet.1. Ensure proper degassing and inert atmosphere. Use a fresh bottle of ligand/catalyst. 2. Switch to a stronger base like K₃PO₄ or CsF. Ensure the base is finely powdered. 3. Re-optimize the solvent ratio. A small amount of water is usually beneficial.
Significant Homocoupling 1. Oxidative (Glaser) coupling of the boronic acid. 2. Reductive homocoupling of the aryl halide.1. Lower the reaction temperature. Ensure a strictly oxygen-free environment. 2. Use a different ligand or catalyst system.
Protodeboronation 1. Boronic acid instability under reaction conditions. 2. Presence of protic impurities or excessive water.1. Switch to a more stable boronate ester (e.g., pinacol) or a potassium trifluoroborate salt.[14] 2. Use carefully dried solvents and reagents. Avoid overly long reaction times.
Formation of Byproducts 1. Ligand degradation at high temperatures. 2. Side reactions with functional groups on substrates.1. Screen alternative, more thermally stable ligands. 2. Protect sensitive functional groups prior to the coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of 3',5'-difluorophenyl derivatives is a challenging yet highly rewarding transformation. Success is predicated on a rational understanding of the catalytic cycle and the specific electronic hurdles presented by these electron-deficient substrates. By carefully selecting bulky, electron-rich phosphine ligands, an appropriately strong base, and stable boron reagents, researchers can overcome common pitfalls like slow transmetalation and protodeboronation. The protocols and troubleshooting advice provided in this guide offer a robust framework for the efficient synthesis of these valuable fluorinated biaryl compounds, paving the way for further innovation in drug discovery and materials science.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids - ChemRxiv. [Link]

  • All about the base- or lack of it! Base-free nickel catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides - Scientific Update - UK. [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. [Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript) - MIT Open Access Articles. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC. [Link]

  • CN117964460A - Synthesis process of 3, 5-difluorophenol - Google P
  • Recent Advances in the Synthetic Application of Difluorocarbene. [Link]

  • Application of Fluorine in Drug Design | Request PDF - ResearchGate. [Link]ine_in_Drug_Design)

Sources

Use of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone in Fragment-Based Drug Design (FBDD)

Strategic Rationale: The "Poised" Fragment

In the landscape of Fragment-Based Drug Design (FBDD), the transition from a low-affinity fragment hit to a potent lead compound is the most significant bottleneck. This compound represents a class of "poised" fragments—molecules designed not just for binding affinity, but for rapid, programmable synthetic elaboration.

This molecule integrates three critical design elements:

  • 3,5-Difluorophenyl Core: A bioisostere for phenyl rings that modulates pKa, improves metabolic stability by blocking oxidative hotspots (C-H bonds), and enhances lipophilicity (

    
    logP 
    
    
    
    +0.2–0.4 per fluorine). The electron-withdrawing fluorines also potentiate
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe, Trp, Tyr) in the binding pocket.
  • Propiophenone Linker: Provides a flexible alkyl chain that positions the functional headgroup away from the aromatic core, allowing the molecule to span distinct sub-pockets.

  • 1,3-Dioxane Moiety (The "Mask"): A cyclic acetal protecting group.[1] In the initial screen, it acts as a neutral, polar-hydrophobic spacer. Upon hit validation, it serves as a latent aldehyde , capable of being deprotected to generate a highly reactive handle for library expansion via reductive amination.

Physicochemical Profile & "Rule of Three" Compliance

Before screening, the fragment's properties must be verified against FBDD criteria.

PropertyValue (Approx.)FBDD SuitabilityNotes
Molecular Weight ~270.25 DaHigh Complies with Rule of 3 (<300 Da).
cLogP 2.1 – 2.7High Optimal lipophilicity for membrane permeability and hydrophobic binding.
H-Bond Donors 0High Reduces desolvation penalty upon binding.
H-Bond Acceptors 3 (Ketone + 2 Ethers)High Complies with Rule of 3 (<3).
Rotatable Bonds 4Medium Flexible enough to adopt conformations; rigid enough to minimize entropy loss.
TPSA ~45 ŲHigh Excellent permeability profile.

Protocol A: Fragment Screening Workflow

Objective: Validate the binding of the protected (dioxane) form to the target protein using Surface Plasmon Resonance (SPR) or NMR.

Reagents & Setup
  • Compound: this compound (purity >95% by LC-MS).

  • Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 2% DMSO (critical for solubility).

  • Instrument: Biacore 8K or Bruker 600 MHz NMR.

Step-by-Step Procedure
  • Solubility Check:

    • Prepare a 100 mM stock in d6-DMSO.

    • Dilute to 1 mM in assay buffer. Measure UV absorbance at 280 nm. If precipitation occurs (OD > 0.1 above baseline), lower concentration to 500 µM.

  • SPR Binding Assay:

    • Immobilization: Couple target protein to a CM5 chip via amine coupling (aim for 2000–4000 RU).

    • Injection: Inject fragment concentration series (e.g., 10 µM to 500 µM) at 30 µL/min for 60s contact time.

    • Analysis: Look for "square-wave" sensorgrams indicating fast on/off rates typical of fragments. Calculate

      
       using steady-state affinity fitting.
      
  • Ligand Efficiency (LE) Calculation:

    • If

      
       < 1 mM, calculate LE = 
      
      
      
      .
    • Target: LE > 0.3 kcal/mol/atom.

Protocol B: Fragment Elaboration (The "Grow" Strategy)

Objective: Once the fragment is a confirmed hit, deprotect the dioxane to reveal the aldehyde, then perform parallel synthesis to explore adjacent pockets.

Mechanism of Action

The 1,3-dioxane is stable under basic and neutral conditions but hydrolyzes in aqueous acid.[1] This reveals a


-keto-aldehyde , which is then reacted with a diverse library of primary amines.
Workflow Diagram (DOT)

FragmentElaboration Fragment Protected Fragment (Dioxane Form) HitVal Hit Validation (SPR/X-ray) Fragment->HitVal Screening Deprotection Acid Hydrolysis (HCl/THF) HitVal->Deprotection Validated Intermediate Reactive Aldehyde (Unstable) Deprotection->Intermediate - Propanediol LibraryGen Reductive Amination (R-NH2 + NaBH(OAc)3) Intermediate->LibraryGen + Diverse Amines Lead Lead Series (Functionalized Amine) LibraryGen->Lead Optimization

Caption: The "Grow" workflow transforming the inert dioxane fragment into a library of lead-like compounds.

Synthetic Protocol

Step 1: Deprotection (Hydrolysis)

  • Dissolve 1 eq. of this compound in THF:Water (4:1).

  • Add 2N HCl (5 eq.) dropwise at 0°C.

  • Warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS (appearance of aldehyde peak, often hydrated).

  • Workup: Neutralize with saturated NaHCO

    
    , extract with DCM, dry over MgSO
    
    
    
    . Note: The aldehyde may be unstable; use immediately for Step 2.

Step 2: Library Generation (Reductive Amination)

  • Prepare a 96-well reaction block.

  • Aliquot the freshly prepared aldehyde (0.1 mmol) into each well containing DCE (1 mL).

  • Add diverse primary amines (1.2 eq.) to each well.

  • Add STAB (Sodium Triacetoxyborohydride, 1.5 eq.) and catalytic acetic acid (1 drop).

  • Shake at room temperature for 16 hours.

  • Purification: Scavenge excess amine with polymer-supported isocyanate resin, or purify via prep-HPLC.

Case Study: Targeting the Hydrophobic Cleft

Hypothetical scenario based on typical FBDD campaigns.

Target: A kinase with a known allosteric pocket adjacent to a solvent channel. Observation: The 3',5'-difluorophenyl group binds in a hydrophobic cleft (Phe-Gatekeeper interaction). The dioxane ring projects into the solvent channel but makes no specific contacts (


 = 450 µM).
Elaboration: 
  • Deprotection: The dioxane is converted to the aldehyde.

  • Library Design: A library of 50 amines (aromatic, aliphatic, polar) is coupled.

  • Result: A derivative with a 4-(aminomethyl)pyridine tail forms a salt bridge with a surface Aspartate residue.

  • Outcome: The affinity improves 50-fold (

    
     = 9 µM), validating the "Grow" vector.
    

References

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the Carbonyl Group: 1,3-Dioxanes). Link

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link

  • BenchChem. (2024). Product Data: 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone.[2] (Used as structural reference for the 3',5' isomer availability). Link

Sources

Application Note: High-Resolution NMR Characterization of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation of fluorinated synthetic intermediates. It focuses on 3',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone , a "masked" aldehyde often utilized as a scaffold in the synthesis of antifungal agents (e.g., azole derivatives).

Introduction & Structural Logic

The target molecule combines an electron-deficient aromatic system (3,5-difluorophenyl) with an acid-labile protecting group (1,3-dioxane). The structural integrity of this compound relies on the stability of the acetal linkage and the precise substitution pattern of the fluorine atoms.

The Analytical Challenge
  • Symmetry Verification: The 3,5-difluoro substitution pattern creates a plane of symmetry, making the two fluorine atoms chemically equivalent but magnetically active, leading to complex

    
    -coupling patterns in 
    
    
    
    C and
    
    
    H spectra.
  • Acetal Stability: The 1,3-dioxane ring is susceptible to hydrolysis in acidic NMR solvents (e.g., aged CDCl

    
    ), requiring specific buffering protocols.
    
Structural Connectivity Diagram

The following diagram illustrates the connectivity and key spin systems analyzed in this protocol.

G cluster_0 Aromatic Region (Spin System A) cluster_1 Linker (Spin System B) cluster_2 Acetal (Spin System C) F1 F-3' Ph Phenyl Ring (Symm. Axis) F1->Ph 1J_CF F2 F-5' F2->Ph 1J_CF CO C=O (Ketone) Ph->CO C-1' Alpha α-CH2 CO->Alpha Beta β-CH2 Alpha->Beta AcetalH Acetal CH (Triplet) Beta->AcetalH Dioxane 1,3-Dioxane Ring (Chair Conf.) AcetalH->Dioxane

Figure 1: Structural connectivity and spin system isolation for NMR analysis.

Experimental Protocols

Protocol A: Sample Preparation (Critical Step)

Objective: Prevent acid-catalyzed hydrolysis of the dioxane ring during acquisition.

  • Solvent Selection: Use Chloroform-d (CDCl

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Pre-check: Test solvent acidity. If the CDCl

      
       is old/acidic, filter it through basic alumina or add solid K
      
      
      
      CO
      
      
      beads directly to the NMR tube.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg) may cause viscosity broadening in the dioxane signals.

  • Filtration: Filter the solution through a cotton plug into a 5mm high-precision NMR tube to remove undissolved salts (if coming from a crude reaction mixture).

Protocol B: Acquisition Parameters

Set up the following experiments in automation:

ExperimentPulse SequenceScans (NS)Spectral Width (ppm)Relaxation Delay (D1)Rationale

H Standard
zg3016-2 to 141.0 sQuantitative integration check.

C {

H }
zgpg30512-10 to 2202.0 sCarbon backbone + F-coupling analysis.

F {

H }
zgfhigqn32-200 to 01.0 sConfirming symmetry (Singlet vs Multiplet).

F Coupled
zg32-200 to 01.0 sObserving F-H coupling topology.

Data Analysis & Interpretation

H NMR: The "Self-Validating" Signals

The


H spectrum provides three distinct checkpoints to validate the structure.

Checkpoint 1: The Acetal Proton (Diagnostic)

  • Shift:

    
     4.60 – 4.75 ppm.
    
  • Multiplicity: Triplet (

    
    ).[1]
    
  • Coupling (

    
    ):  ~4.5 – 5.0 Hz (Coupling to the 
    
    
    
    -CH
    
    
    ).
  • Validation: If this signal appears as a singlet or is shifted downfield (>9.5 ppm), the ring has hydrolyzed to the aldehyde.

Checkpoint 2: The Aromatic Symmetry (3,5-Difluoro Pattern)

  • H-4' (Between Fluorines):

    
     6.90 – 7.10 ppm.
    
    • Pattern: Triplet of triplets (

      
      ). Large coupling to two F (
      
      
      
      Hz) and small coupling to two H (
      
      
      Hz).
  • H-2', 6' (Ortho to Carbonyl):

    
     7.40 – 7.55 ppm.
    
    • Pattern: Multiplet (typically appears as a doublet of doublets with fine structure).

Checkpoint 3: The Dioxane Ring

  • O-CH

    
    -CH
    
    
    
    -CH
    
    
    -O:
    The protons on C-4 and C-6 of the dioxane ring are chemically equivalent but magnetically non-equivalent (axial vs. equatorial).
    • Equatorial:

      
       4.0 – 4.2 ppm (dd).
      
    • Axial:

      
       3.7 – 3.9 ppm (td).
      
    • Note: At 400 MHz, these may overlap or exhibit second-order "roofing" effects.

C NMR: Decoding C-F Couplings

The


C spectrum is dominated by the large coupling constants of the fluorine atoms. Use the table below to assign the aromatic region.

Table 1: Predicted


C Chemical Shifts & Coupling Constants 
Carbon PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
C=O Carbonyl196.5Triplet (

)

Long-range coupling to F confirms connectivity.
C-3', 5' C-F163.0Doublet of Doublets (

)

Direct attachment to Fluorine.
C-1' Quaternary139.5Triplet (

)

Symmetric coupling to two meta-F.
C-2', 6' CH110.5Doublet of Doublets

Ortho to F.
C-4' CH108.0Triplet (

)

Between two F atoms.
Acetal CH CH100.5Singlet-Characteristic acetal region.
Dioxane O-CH

CH

66.8Singlet-Dioxane ring carbons.
F NMR: Purity Check
  • Decoupled (

    
    F{
    
    
    
    H}):
    Expect a single sharp singlet at approximately -109.0 ppm .
    • Validation: If you see two peaks, the molecule is not symmetric (e.g., 2,4-difluoro isomer impurity).

  • Coupled: Expect a triplet (coupling to H-4') with fine splitting (coupling to H-2',6').

Workflow Visualization

The following logic flow ensures that data is not just collected, but validated against the structural hypothesis.

Workflow Start Start: Dissolve Sample (CDCl3 + K2CO3) Acquire Acquire 1H & 19F{1H} Start->Acquire Check1 Check 19F Symmetry Acquire->Check1 Singlet Singlet Observed Check1->Singlet Yes Doublet Doublet/Two Signals Check1->Doublet No Check2 Check Acetal H (1H NMR) Singlet->Check2 Reject REJECT: Isomer Impurity Doublet->Reject Triplet Triplet @ 4.7 ppm Check2->Triplet Yes Missing Signal Missing/Aldehyde Present Check2->Missing No Valid VALID STRUCTURE Proceed to 13C Triplet->Valid Reprocess REJECT: Hydrolysis Dry Solvent & Retest Missing->Reprocess

Figure 2: Decision tree for validating the this compound structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. [Link] (Verified source for

    
    F chemical shift ranges).
    
  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. [Link] (Standard reference for propiophenone derivative fragmentation and shifts).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

HPLC purification protocol for 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone , a critical fluorinated intermediate characterized by a labile 1,3-dioxane acetal protecting group.

The Core Challenge: The 1,3-dioxane moiety functions as a masked aldehyde. While stable under basic conditions, it is highly susceptible to hydrolysis in the acidic mobile phases (e.g., 0.1% TFA or Formic Acid) typically used in Reverse Phase HPLC (RP-HPLC). Exposure to pH < 4.0 leads to on-column degradation, resulting in split peaks, poor recovery, and contamination with the deprotected aldehyde byproduct.

The Solution: This protocol utilizes a pH-neutral Ammonium Acetate buffered system on a high-density C18 stationary phase. This approach ensures acetal stability while maintaining sufficient retention and peak shape for the fluorinated aromatic core.

Chemical Context & Pre-Purification Analysis

PropertyDescription
Target Molecule This compound
Molecular Formula C₁₃H₁₄F₂O₃
Key Functional Groups Difluorophenyl (Lipophilic), Ketone (Chromophore), 1,3-Dioxane (Acid-Labile Acetal)
Solubility High in Acetonitrile (ACN), Methanol (MeOH), DCM. Low in pure water.
UV Max ~254 nm (Primary), ~210 nm (Secondary)
Critical Constraint Avoid Acidic pH (< 5.0). Do not use TFA or Formic Acid.[1]
Stability Validation (Self-Check)

Before committing the bulk sample, perform this simple stability test:

  • Dissolve 1 mg of sample in 1 mL of 50:50 ACN:Water (Neutral).

  • Dissolve 1 mg of sample in 1 mL of 50:50 ACN:0.1% TFA (Acidic).

  • Incubate both at room temperature for 1 hour.

  • Analyze via TLC or rapid LC. Result: The acidic sample will likely show a new spot/peak (aldehyde hydrolysis product), confirming the need for the neutral protocol below.

Analytical Method Development (Scouting)

This method establishes purity and retention time (RT) before scale-up.

System Parameters:

  • Column: C18 (End-capped), 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Gradient Table (Analytical):

Time (min)% Mobile Phase BEvent
0.030%Equilibration
2.030%Isocratic Hold (Load)
15.090%Linear Gradient
18.090%Wash
18.130%Re-equilibration
23.030%End
  • Rationale: Starting at 30% B prevents precipitation of the hydrophobic fluorinated compound while allowing polar impurities to elute early. The buffer (Ammonium Acetate) maintains neutral pH, protecting the dioxane ring.

Preparative Purification Protocol (Scale-Up)

Objective: Purify 100–500 mg of crude material.

Step 1: Sample Preparation
  • Solvent: Dissolve crude material in the minimum volume of 100% Acetonitrile .

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove particulates.

  • Concentration: Target ~100 mg/mL. Note: Avoid dissolving in DMSO if possible, as it can cause solvent front disturbances in this separation mode.

Step 2: Preparative Conditions
  • Column: Prep C18, 19 x 150 mm, 5 µm (Scale factor ~17x from analytical).

  • Flow Rate: 15–20 mL/min.

  • Injection Volume: 500 µL – 2 mL (depending on column loading capacity).

Gradient Table (Preparative):

Time (min)% Mobile Phase BRationale
0.040%Higher start to reduce run time
2.040%Injection slug clearance
12.085%Shallow gradient for max resolution
14.095%Column flush
16.040%Reset
Step 3: Fraction Collection & Processing
  • Trigger: Collect peaks based on UV threshold (254 nm) or Slope.

  • Post-Run Handling (CRITICAL):

    • Do NOT add acid to stabilize fractions.

    • Evaporate Acetonitrile using a rotary evaporator at < 40°C.

    • The remaining aqueous ammonium acetate solution can be lyophilized (freeze-dried). Ammonium acetate is volatile and will sublime, leaving the pure solid product.

Workflow Visualization

The following diagram illustrates the logical decision process for preserving the acetal group during purification.

PurificationWorkflow Start Crude Sample (Acetal Protected) Solubility Dissolve in ACN (Filter 0.45 µm) Start->Solubility StabilityCheck Acetal Stability Check: Is pH < 5? Solubility->StabilityCheck AcidRoute Acidic Mobile Phase (0.1% TFA) StabilityCheck->AcidRoute Yes (Risk) NeutralRoute Neutral Mobile Phase (10mM NH4OAc, pH 6.8) StabilityCheck->NeutralRoute No (Safe) Degradation FAILURE: Hydrolysis to Aldehyde AcidRoute->Degradation Gradient Gradient Elution 30-90% ACN NeutralRoute->Gradient Collection Fraction Collection (UV 254nm) Gradient->Collection Workup Lyophilization (Remove Volatile Buffer) Collection->Workup Final Pure Product (Intact Dioxane) Workup->Final

Figure 1: Purification logic flow emphasizing the critical exclusion of acidic modifiers to prevent acetal hydrolysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting On-column hydrolysis (Acidic pH)Switch to 10mM Ammonium Acetate or Bicarbonate immediately. Check aqueous solvent pH.[1][2][3][4]
Broad Peaks Sample solvent mismatchReduce injection volume or dilute sample with water (if solubility permits) to match initial mobile phase strength.
Low Recovery Precipitation on columnEnsure the starting %B (Organic) is high enough (30-40%) to keep the fluorinated compound soluble.
Ghost Peaks Buffer impuritiesUse HPLC-grade Ammonium Acetate. Filter aqueous buffer before use.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of 1,3-dioxanes in acidic vs. basic media).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2002). The Role of Buffers in LC Separations. LCGC North America. Link

  • PubChem. (n.d.).[5] 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (Compound Summary). National Library of Medicine. Link (Structural analogue reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields for Difluorinated Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026


-Difluorinated Propiophenone Synthesis
Audience:  Medicinal Chemists, Process Chemists, and R&D Scientists

Executive Summary

The synthesis of difluorinated propiophenones (specifically


-difluoro-1-phenylpropan-1-ones) presents a unique set of challenges compared to non-fluorinated analogs. Low yields are rarely due to a single factor but rather a convergence of three specific "Fluorine Effects":
  • The "Over-Reaction" Trap: The high electronegativity of fluorine destabilizes the carbonyl, making it hyper-electrophilic and prone to double-addition during Grignard reactions.

  • The "Invisible" Product: The resulting ketone forms a stable gem-diol (hydrate) in the presence of moisture, which often partitions into the aqueous phase during workup or is misidentified as an impurity by NMR.

  • The Enolization Barrier: In electrophilic fluorination, the second fluorine atom is difficult to introduce due to the reduced nucleophilicity of the monofluoro-enolate.

This guide provides targeted protocols and troubleshooting workflows to overcome these specific failure modes.

Module 1: The Organometallic Route (Grignard/Lithium)[1]

Scenario: You are reacting ethyl 2,2-difluoropropionate (or similar esters) with phenylmagnesium bromide (PhMgBr) or phenyllithium, but obtaining low yields (<30%) or significant tertiary alcohol byproducts.

Root Cause Analysis

In standard ester-to-ketone transformations, the tetrahedral intermediate collapses to the ketone during the reaction. Because the


-difluoroketone is highly electron-deficient, it is more reactive than the starting ester. The organometallic reagent immediately attacks the generated ketone, leading to the "over-addition" product (tertiary alcohol).
The Solution: Weinreb Amide Protocol

To lock the reaction at the ketone stage, you must use a Weinreb Amide (N-methoxy-N-methylamide). The stable 5-membered chelate prevents the collapse of the intermediate until the acidic quench, protecting the ketone from further attack.

Optimized Protocol
  • Amide Formation: Convert 2,2-difluoropropionic acid (or chloride) to the Weinreb amide using N,O-dimethylhydroxylamine·HCl and a base (e.g., Pyridine or TEA).

  • Organometallic Addition:

    • Cool the Weinreb amide solution (THF, anhydrous) to -78°C .

    • Add PhMgBr (1.1 - 1.2 equiv) slowly.

    • CRITICAL STEP: Do not warm to RT immediately. Stir at -78°C for 1 hour, then warm to 0°C.

  • Quench: Pour into cold 1M HCl or saturated NH4Cl. See Module 2 regarding hydration.

Visualizing the Mechanism

WeinrebMechanism Start Difluoro-Weinreb Amide (Ph-CO-N(OMe)Me) Grignard Add PhMgBr (-78°C) Start->Grignard Intermediate Stable Chelate Intermediate (Mg coordinated to O-Me and O-) Grignard->Intermediate Nucleophilic Attack Quench Acidic Hydrolysis (HCl) Intermediate->Quench Stable until quench Product Target Difluoroketone (No Over-addition) Quench->Product Collapse

Figure 1: The Weinreb Chelate "Lock" Mechanism prevents the formation of tertiary alcohols.

Module 2: The "Missing Product" (Hydration Issues)

Scenario: The reaction seemed to work (TLC showed conversion), but after aqueous workup, the mass balance is low. NMR shows a broad peak around 4-6 ppm or a "messy" spectrum, and the carbonyl signal in


C NMR is weak or shifted.
Root Cause Analysis

-Difluoroketones are powerful electrophiles. In the presence of water (from the quench), they form stable gem-diols (hydrates) .


This hydrate is more polar and may remain in the aqueous phase during extraction or exist as a mixture in the organic phase, confusing analysis.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Mass Recovery Product is stuck in aqueous phase as a hydrate.Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with EtOAc (not just ether/DCM).
NMR: No C=O peak Product exists as gem-diol in the tube.This is not necessarily a failure. The ketone will regenerate upon drying or distillation.
Broad OH peak Presence of water/hydrate equilibrium.Do not discard. Proceed to dehydration steps below.
Dehydration Protocol

To recover the ketone form:

  • Chemical Drying: Stir the organic layer with an excess of anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    for at least 2 hours.
  • Azeotropic Distillation: If the hydrate persists, reflux in toluene using a Dean-Stark trap to physically remove water.

  • Destabilization: In recalcitrant cases, heating the hydrate with P

    
    O
    
    
    
    and distilling the ketone immediately can recover the pure carbonyl compound.

Module 3: Electrophilic Fluorination (Selectfluor/NFSI)[2]

Scenario: You are trying to fluorinate propiophenone directly using Selectfluor, but yields are low due to mono-fluorination or decomposition.

Root Cause Analysis

The introduction of the first fluorine atom lowers the pKa of the remaining


-proton, but it also lowers the nucleophilicity of the enol(ate) required for the second fluorination. Standard bases often fail to drive the second step, or the harsh conditions required lead to C-C bond cleavage (Haloform-type reaction).
Optimization Strategy

Use a Stepwise Activation approach or specific catalysts like Quinuclidine .

Recommended Workflow (Selectfluor)
  • Solvent: Acetonitrile (MeCN) is superior for Selectfluor solubility.

  • Base Selection:

    • Avoid: Simple carbonates (K

      
      CO
      
      
      
      ) often stall at mono-fluorination.
    • Use:DABCO or Quinuclidine (5-10 mol%). These form a highly reactive N-fluoroammonium intermediate that transfers fluorine more efficiently to the hindered mono-fluoro enol.

  • Temperature: Start at 0°C for the first equivalent, then warm to reflux (60-80°C) to force the second fluorine addition.

Module 4: Friedel-Crafts Acylation

Scenario: Attempting to react benzene with


-difluoropropionyl chloride.
Technical Insight

While intuitively simple, this route suffers because the


 group is electron-withdrawing.
  • It destabilizes the acylium ion intermediate (

    
    ), making the acid chloride less reactive toward the Lewis Acid catalyst.
    
  • Once formed, the product (difluoroketone) complexes strongly with AlCl

    
    , requiring stoichiometric (not catalytic) Lewis Acid.
    
Protocol Adjustments
  • Catalyst: Use AlCl

    
      (1.1 - 1.5 equiv). Weaker Lewis acids (ZnCl
    
    
    
    ) will fail.
  • Order of Addition: Pre-mix the acid chloride and AlCl

    
     in DCM/Nitromethane to form the complex before adding the aromatic substrate. This prevents side reactions.[1]
    
  • Workup: Requires harsh acidic hydrolysis (HCl/Ice) to break the strong Aluminum-Oxygen complex formed with the fluorinated ketone.

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the best synthesis method for your specific precursors.

SynthesisDecision Start Start: Target Difluoropropiophenone Q1 Are precursors available? Start->Q1 Route1 Route A: Weinreb Amide (Best for Scale/Purity) Q1->Route1 Have Difluoro-ester? Route2 Route B: Electrophilic Fluorination (Best for Late-Stage) Q1->Route2 Have Propiophenone? Route3 Route C: Friedel-Crafts (Best for Simple Aromatics) Q1->Route3 Have Benzene + Difluoro-acid chloride? Detail1 Use PhMgBr + Weinreb Watch for Hydrates Route1->Detail1 Detail2 Use Selectfluor + Quinuclidine Force 2nd F addition Route2->Detail2 Detail3 Use AlCl3 (Stoichiometric) Pre-complexation required Route3->Detail3

Figure 2: Strategic Decision Tree for synthesis route selection.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Prakash, G. K. S.; et al. "Electrophilic Fluorination of Enol Silyl Ethers." Journal of the American Chemical Society, 2004, 126, 15770.
  • Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your disposal." Journal of Fluorine Chemistry, 1998 , 87(1), 1-17.

  • BenchChem Technical Support. "Synthesis of 2,2-Difluoropropane and Derivatives: Troubleshooting Guide." BenchChem Knowledge Base, 2025.
  • Stavber, S.; Jereb, M.; Zupan, M. "Electrophilic Fluorination of Organic Compounds Using Selectfluor." Synthesis, 2008 , 10, 1487-1513.

Sources

Removal of impurities from 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the purification and impurity management of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone , a critical intermediate often utilized in the synthesis of triazole antifungals (analogous to Voriconazole intermediates).

The presence of the 1,3-dioxane moiety (a cyclic acetal) introduces specific chemical sensitivities—primarily acid lability—that dictate the purification strategy.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Profiling & Remediation Protocols

Diagnostic Hub: What are you observing?

Select the symptom that best matches your current experimental issue.

SymptomProbable CauseImmediate Action
New spot on TLC (lower R_f) Hydrolysis of the acetal group (formation of aldehyde).Check aqueous workup pH. Ensure pH > 7.
Product oil turns yellow/brown Aldol condensation/polymerization of the deprotected aldehyde.Store at -20°C under Argon. Add trace triethylamine.
Incomplete solubility in MeOH Inorganic salt carryover (Mg/Zn salts from Grignard/Reformatsky).Perform EDTA wash or filtration through Celite.
"Doublet" signals in NMR Rotamers or presence of regioisomers (2,4-difluoro contamination).Check starting material purity (Difluorobenzene source).

Impurity Profile & Mechanistic Origins

To remove impurities effectively, you must understand their genesis. The synthesis typically involves the reaction of a 3,5-difluorophenyl metallospecies (Grignard) with a nitrile or ester containing the dioxane ring.

The Critical Pathway: Acetal Hydrolysis (Impurity A)

The 1,3-dioxan-2-yl group is a "masked" aldehyde. It is stable to bases and nucleophiles but extremely sensitive to aqueous acid .

  • Mechanism: Protonation of the acetal oxygen

    
     Ring opening 
    
    
    
    Formation of 5-(3,5-difluorophenyl)-5-oxopentanal .
  • Consequence: This free aldehyde is reactive. It can undergo intramolecular cyclization to form dihydropyrans or intermolecular aldol condensation (browning).

The Starting Material Artifacts (Impurity B)
  • Origin: Unreacted 1-bromo-3,5-difluorobenzene or homocoupling (biaryl formation) during Grignard preparation.

  • Nature: Non-polar, lipophilic.

Diagram: Impurity Formation Pathways

The following logic flow illustrates how handling conditions trigger specific impurities.

ImpurityPathways Target Target Molecule (Acetal Protected) Acid Acidic Workup (pH < 7) Target->Acid Exposure ImpurityA Impurity A: Free Aldehyde (Hydrolysis) Acid->ImpurityA H3O+ / H2O ImpurityB Impurity B: Cyclic Enol Ether (Dehydration) ImpurityA->ImpurityB -H2O (Cyclization) Polymer Oligomers/Tars (Aldol Condensation) ImpurityA->Polymer Base/Heat

Figure 1: Degradation pathway of the 1,3-dioxane moiety under acidic stress.

Remediation Protocols

Protocol A: Removal of Hydrolyzed Aldehyde (Impurity A)

If your NMR shows a CHO signal (approx. 9.8 ppm), you have partial deprotection.

Principle: Chemoselective wash using sodium bisulfite is risky due to pH. We use basic alumina filtration .

  • Preparation: Dissolve the crude oil in 5 volumes of Dichloromethane (DCM) containing 1% Triethylamine (TEA).

  • Stationary Phase: Prepare a short pad of Basic Alumina (Activity Grade III) . Do not use Silica Gel, as its inherent acidity (pH ~5-6) will accelerate hydrolysis.

  • Filtration: Pass the solution through the pad rapidly. The polar free aldehyde and oligomers will adsorb more strongly than the protected acetal.

  • Elution: Wash with 9:1 Hexane:EtOAc (with 1% TEA).

  • Concentration: Evaporate solvent at <40°C.

Protocol B: Removal of Inorganic Salts (Magnesium/Zinc)

Post-Grignard/Reformatsky workups often leave gelatinous magnesium hydroxides that trap product.

The "Rochelle Salt" Method:

  • Quench: Do not use HCl. Quench the reaction mixture with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

  • Stirring: Vigorously stir for 1-2 hours. The tartrate forms a soluble complex with Mg/Al/Zn ions, breaking the emulsion.

  • Separation: The layers will separate cleanly. Extract with Ethyl Acetate.

  • Buffering: Wash the organic layer with saturated NaHCO₃ to ensure slightly basic conditions before drying.

Protocol C: Recrystallization (Final Polish)

While the target is often an oil, high-purity samples can sometimes be crystallized or solidified at low temperatures.

  • Solvent System: Isopropyl Alcohol (IPA) / Hexane (1:4).

  • Additive: Add 1 drop of Pyridine or Triethylamine to the hot solvent to inhibit acidity.

  • Procedure: Dissolve at 45°C. Cool slowly to -10°C.

  • Note: If oiling out occurs, seed with a known pure crystal or revert to Protocol A.

Frequently Asked Questions (FAQ)

Q1: Can I use Silica Gel chromatography for purification? A: Only if modified. Standard silica is acidic. You must pretreat the silica slurry with 1-2% Triethylamine (TEA) in the eluent system to neutralize surface silanols. If you skip this, you will recover the deprotected aldehyde (Impurity A) instead of your target.

Q2: The product decomposes during rotary evaporation. Why? A: Heating an acetal in the presence of trace acid (even from the air or solvent impurities like HCl in chloroform) causes degradation.

  • Fix: Use a water bath temperature < 40°C. Add a stabilizer (e.g., K₂CO₃ grains) to the flask during evaporation if the crude is suspected to be acidic.

Q3: How do I store the purified intermediate? A: Acetals are hydroscopic. Store under Argon/Nitrogen at -20°C. Ideally, store as a solution in toluene if the next step allows, as this prevents autoxidation and moisture uptake.

Q4: My starting material was 3,5-difluorobromobenzene, but I see a "trimer" impurity. A: This is likely a terphenyl derivative formed via competing metal-halogen exchange and coupling. This is strictly a reaction control issue (temperature too high during Grignard formation). It is very difficult to remove chemically; careful fractional distillation (Kugelrohr) is required.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive guide on Acetal stability and deprotection conditions).

  • Sundaram, D. T. S. S., et al. (2015).[2] "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole." Scientia Pharmaceutica, 83(3), 387–400. Link (Provides analogous chemistry for difluorophenyl propiophenone derivatives).

  • Organic Chemistry Portal. "1,3-Dioxanes and 1,3-Dioxolanes - Synthesis and Stability." Link

  • PubChem. "2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone Compound Summary." (Structural analog data). Link

Sources

Preventing decomposition of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone during workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this key synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate the challenges of its purification and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorinated propiophenone derivative. The difluoro-substituted phenyl ring is a common feature in medicinal chemistry, often incorporated to enhance metabolic stability or modify electronic properties of a drug candidate. The 1,3-dioxane moiety is a cyclic acetal that serves as a protecting group for a reactive aldehyde functionality.[1][2] This compound is primarily used as a building block in multi-step organic synthesis, where the protected aldehyde allows for selective reactions at other parts of the molecule. The dioxane can be removed later in the synthesis to reveal the aldehyde for further elaboration.

Q2: What are the main reasons this compound decomposes during a standard aqueous workup?

The compound's structure contains two key functionalities that are sensitive to non-neutral pH conditions, making it susceptible to degradation during workup:

  • The 1,3-Dioxane Ring: This is an acetal protecting group, which is inherently unstable under acidic conditions.[1][3] Exposure to even mild aqueous acid can catalyze its hydrolysis, cleaving the ring and unmasking the aldehyde.

  • The β-Alkoxy Ketone System: The molecule has an oxygen-containing group (the dioxane) at the β-position relative to the ketone. This structure is prone to elimination via a retro-oxa-Michael (or conjugate elimination) reaction under basic conditions.

Q3: What is the ideal pH range to maintain during the workup to ensure stability?

To prevent both acid-catalyzed hydrolysis and base-catalyzed elimination, the aqueous phase of your workup should be maintained in a strictly neutral to very mildly basic pH range (approximately 7.0 to 8.5) . Both strongly acidic and strongly basic conditions must be avoided.

Q4: Are there specific temperature recommendations for the workup?

Yes. All workup and extraction steps should be performed at or below room temperature. Chilling the wash solutions (e.g., saturated sodium bicarbonate, brine) to 0-5°C can further minimize the rate of any potential decomposition reactions.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section addresses the common issue of product loss and impurity formation during the workup of reactions involving this compound.

Problem: Significant loss of yield and/or the appearance of new spots on TLC after aqueous workup.

This is the most common issue reported and almost always points to chemical decomposition. The identity of the impurities depends on the pH of the workup environment.

Possible Cause 1: Acid-Catalyzed Hydrolysis of the 1,3-Dioxane

If your reaction was quenched with an acidic solution (e.g., 1M HCl, NH₄Cl that is not fresh and has become acidic) or if the reaction itself was performed under acidic conditions that were not adequately neutralized, you have likely cleaved the dioxane protecting group.

Mechanism of Decomposition: The hydrolysis of acetals is a well-understood process catalyzed by acid.[4][5] The reaction begins with protonation of one of the dioxane oxygens, converting it into a good leaving group. Ring opening leads to a resonance-stabilized oxocarbenium ion, which is then attacked by water.[6][7] Subsequent steps lead to the formation of the unstable β-formyl propiophenone and 1,3-propanediol.

Diagram 2. Base-catalyzed retro-oxa-Michael pathway.

Solution: Strict Avoidance of Strong Bases

The optimized neutral workup protocol described above is also the solution here. Saturated sodium bicarbonate is a weak base, generally insufficient to cause significant enolization and subsequent elimination under cooled, rapid workup conditions.

Summary of Workup Conditions and Outcomes

For quick reference, the following table summarizes the impact of different workup conditions on the stability of your target compound.

Workup Condition (Aqueous pH)Reagents UsedStability of Target CompoundPrimary Decomposition Product(s)
Strongly Acidic (pH < 4) 1M HCl, H₂SO₄Very Poor 1-(3,5-difluorophenyl)-3-oxopropan-1-one
Mildly Acidic (pH 4-6.5) NH₄Cl (aq.), NaHSO₄ (aq.)Poor to Moderate 1-(3,5-difluorophenyl)-3-oxopropan-1-one
Neutral (pH 7.0) Deionized Water, BrineExcellent None
Mildly Basic (pH 7.5-8.5) Saturated NaHCO₃ (aq.)Excellent None (if workup is prompt and cool)
Strongly Basic (pH > 9) NaOH, KOH, K₂CO₃Very Poor 3',5'-Difluoroacrylophenone

By understanding the chemical vulnerabilities of this compound and implementing a carefully controlled, neutral workup protocol, researchers can significantly improve yields and purity, ensuring the integrity of this valuable synthetic intermediate for subsequent steps.

References

  • Chemistry LibreTexts. (2022, July 20). 10.3: Acetals and Ketals. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 17.03 Acetals and Ketals. Retrieved from [Link]

  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals... Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

  • University of Bath. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Journal of Organic Chemistry. (1961). The Relative Ease of Reductive Cleavage of 1,3-Dioxolanes and 1,3-Dioxanes in Ether Solution by LiAlH4–AlCl3. Retrieved from [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 27). The synthesis of 1-phenylprop-1-ene from propiophenone. Retrieved from [Link]

  • ACS Publications - Organic Letters. (2008, January 23). Highly Stereoselective Oxy-Michael Additions to β,γ-Unsaturated α-Keto Esters: Rapid Enantioselective Synthesis of 3-Hydroxybutenolides. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (1996). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage of 1,3-dioxolane-protected carbohydrates by the protic ionic liquid in aqueous media. Retrieved from [Link]

  • RSC Publishing. (2016, January 21). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). isonitrosopropiophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370727A - Method for synthesizing p-hydroxypropiophenone.
  • Sciencemadness Discussion Board. (2005, March 5). Propiophenone rearrangement. Retrieved from [Link]

  • PMC. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Synthesis of DIO. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of DF degradation via lateral dioxygenation (A) and.... Retrieved from [Link]

  • Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.
  • MDPI. (2022, March 31). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study. Retrieved from [Link]

Sources

Scaling up the synthesis of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Executive Summary: The Synthetic Strategy

The synthesis of This compound presents a classic chemoselectivity challenge during scale-up. The molecule contains two acid-sensitive functionalities: the ketone (product) and the 1,3-dioxane (acetal protecting group).[1]

While Friedel-Crafts acylation is common for propiophenones, it is ill-suited here due to the deactivating nature of the 3,5-difluoro substitution pattern and the lability of the acetal side chain. Therefore, this guide focuses on the Grignard-Nitrile Coupling Route , which offers superior regiocontrol and scalability.[1]

The Route:

  • Nucleophile: Grignard reagent formed from 2-(2-bromoethyl)-1,3-dioxane.

  • Electrophile: 3,5-Difluorobenzonitrile.

  • Critical Step: Controlled hydrolysis of the intermediate metallo-imine to the ketone without cleaving the dioxane ring.

Phase 1: Nucleophile Generation (The Grignard Reagent)

Reagent: (2-(1,3-Dioxan-2-yl)ethyl)magnesium bromide Precursor: 2-(2-bromoethyl)-1,3-dioxane[1]

The initiation of alkyl halides containing acetals can be sluggish due to the chelating effect of the dioxane oxygens on the magnesium surface, often leading to "runaway" exotherms once the reaction finally starts.

Protocol: Safe Initiation & Propagation
  • Activation: Charge Mg turnings (1.1 equiv) into the reactor. Dry stir under

    
     for 30 min. Add iodine crystal (
    
    
    
    ) or 1-2 mol% DIBAL-H (a superior activator for stubborn halides).[1]
  • Solvent: Use THF (Tetrahydrofuran). Diethyl ether is too volatile for scale-up.

  • Initiation: Add 5-10% of the total halide volume at 20-25°C. Heat locally to 40°C until color change (colorless to gray/turbid) and exotherm are observed.

  • Propagation: Dilute the remaining halide in THF (1:3 v/v). Add dropwise maintaining internal temperature at 35-45°C .

    • Note: Do not exceed 50°C; thermal degradation of the dioxane-magnesium complex can occur.

Troubleshooting: Grignard Formation
SymptomProbable CauseCorrective Action
No Initiation Oxide layer on Mg; Wet solvent.1. Add 1mL of 1M DIBAL-H in THF (scavenges water/activates Mg).2. Use "Entrainment Method": Add 5% dibromoethane.
Wurtz Coupling (Dimer) Concentration too high; Temp too high.[1]Dilute feed solution. Keep temp <45°C.
Precipitation Schlenk equilibrium shifting.Add 10-15% volume of Toluene to the THF mixture to solubilize the salt.

Phase 2: The Coupling Reaction (C-C Bond Formation)

Reaction: Addition of Grignard to 3,5-Difluorobenzonitrile.

Unlike acid chlorides, nitriles do not over-alkylate to tertiary alcohols because the intermediate is a stable magnesium imine salt (


), which precipitates or remains stable in solution until hydrolysis.[1]
Protocol: Controlled Addition
  • Dissolution: Dissolve 3,5-Difluorobenzonitrile (1.0 equiv) in THF/Toluene (1:1). Cool to 0°C .

  • Addition: Cannulate the Grignard reagent (1.2 equiv) into the nitrile solution over 2-4 hours.

    • Why Inverse Addition? While standard addition (Grignard into Nitrile) is fine here, keeping the nitrile in excess initially helps prevent any competitive nucleophilic aromatic substitution (

      
      ) on the fluorinated ring, although 3,5-difluoro is relatively robust compared to 2,4-difluoro systems.[1]
      
  • Digestion: Warm to Room Temperature (20-25°C) and stir for 4-12 hours. Monitor by HPLC (look for disappearance of nitrile).

Phase 3: The "Sweet Spot" Hydrolysis (Critical)

The Challenge: You must hydrolyze the Imine (


) to a Ketone  (

) but keep the Acetal (Dioxane) intact.[1]
  • Imine Hydrolysis: Fast at pH < 5.

  • Dioxane Hydrolysis: Slow at pH > 2, Fast at pH < 1.[1]

  • Target pH Window: 3.0 – 4.5.

Protocol: Buffered Quench
  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    )  or a Citric Acid/Citrate Buffer (pH 4) .[1] Do not use HCl or H2SO4.[1]
    
  • Quench: Cool reaction mixture to 0°C. Slowly add the buffer.

  • Hydrolysis Phase: Stir the biphasic mixture vigorously at 20°C.

    • Monitoring: Take an aliquot, mini-workup, and check NMR/HPLC.[1]

    • If Imine persists: The mixture will show a peak for the imine or the primary amine (if reduced). If hydrolysis is slow, adjust pH to ~3.0 using 10% acetic acid.[1] Do not go below pH 3.

  • Extraction: Extract with Ethyl Acetate or MTBE. Wash organic layer with saturated

    
     (to remove acetic acid) and Brine.[1]
    

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways.

G Start Start: 3,5-Difluorobenzonitrile Coupling Coupling Reaction (THF, 0°C -> RT) Start->Coupling Grignard Grignard Reagent (from 2-(2-bromoethyl)-1,3-dioxane) Grignard->Coupling ImineSalt Intermediate: Magnesium Imine Salt Coupling->ImineSalt Quench Quench / Hydrolysis CRITICAL STEP ImineSalt->Quench PathA Strong Acid (pH < 1) (HCl, H2SO4) Quench->PathA Avoid PathB Buffered Weak Acid (pH 3-4.5) (NH4Cl, Citric Acid) Quench->PathB Recommended ResultA FAILURE: Aldehyde-Ketone (Dioxane Cleaved) PathA->ResultA ResultB SUCCESS: Target Molecule (Dioxane Intact) PathB->ResultB

Caption: Reaction flowchart highlighting the critical chemoselectivity required during the hydrolysis of the imine intermediate.

Troubleshooting FAQ

Q1: My yield is low, and I see a lot of 3,5-difluorobenzamide. Where did it come from?

  • Diagnosis: This indicates incomplete reaction of the nitrile followed by hydrolysis. The Grignard reagent likely died before reacting with the nitrile.

  • Fix: Titrate your Grignard reagent using the Knochel method (LiCl/Iodine) before use.[2] Ensure the nitrile solution is strictly anhydrous (water kills Grignard, leaving nitrile unreacted, which then hydrolyzes to amide during workup).[1]

Q2: During workup, the dioxane ring opened to the aldehyde. Can I re-close it?

  • Diagnosis: The quench was too acidic (pH < 2) or too hot.

  • Fix: Yes, you can salvage this. Isolate the crude aldehyde-ketone. Reflux in toluene with 1,3-propanediol (1.1 equiv) and catalytic p-TsOH with a Dean-Stark trap. However, this adds a step. Prevention (pH control) is better.[1]

Q3: The reaction mixture turned into a solid gel during the coupling. Is this normal?

  • Diagnosis: Yes. Magnesium imine salts often aggregate into gelatinous networks in pure THF.

  • Fix: Do not stop stirring. If the stirrer stalls, add anhydrous Toluene (up to 50% of solvent volume).[1] Toluene breaks up the coordination aggregates of magnesium salts better than pure ether solvents.

Q4: I see an impurity at +14 mass units (Methylation).

  • Diagnosis: If you used Methyl Grignard to "activate" or dry the solvent, it might have competed.[1]

  • Check: Ensure the alkyl halide used for the Grignard is pure 2-(2-bromoethyl)-1,3-dioxane and not contaminated with lower homologs.

References & Grounding

  • Grignard-Nitrile Coupling Mechanism:

    • Source: "The reaction of Grignard reagents with nitriles."[3] Journal of the American Chemical Society. This is the foundational chemistry for converting nitriles to ketones via imine salts.

    • Relevance: Establishes the stability of the imine salt intermediate, allowing for delayed hydrolysis.

  • Stability of 1,3-Dioxanes:

    • Source: Greene, T.W., & Wuts, P.G.M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[4]

    • Context: 1,3-dioxanes are stable to basic conditions (Grignard) but hydrolyze in aqueous acid.[1] The rate of hydrolysis is pH-dependent, with 1,3-dioxanes being roughly 10x more stable than 1,3-dioxolanes.[1]

  • Scale-Up of Fluorinated Aromatics:

    • Source:Organic Process Research & Development (ACS Publications).[1] "Efficient Multigram-Scale Synthesis of Fluorinated Intermediates." .

    • Context: Handling of poly-fluorinated aromatics requires care to avoid

      
       side reactions, though 3,5-substitution is less prone than 2,4-substitution.[1]
      
  • Grignard Titration Method:

    • Source: Krasovskiy, A., & Knochel, P. (2006).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

    • Protocol: Use of LiCl/I2 for accurate titration of the reagent before coupling.

Disclaimer: This guide is for research and development purposes. All scale-up activities should be preceded by a thorough Process Safety Hazard Assessment (PHA), particularly regarding the exothermicity of Grignard formation.[1]

Sources

Troubleshooting 19F NMR spectra of complex fluorinated molecules

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced 19F NMR Spectroscopy Current Status: Online | Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: #19F-CMPLX-SOLV

User Query:

"I am observing broad peaks, rolling baselines, and integration errors in my 19F NMR spectra of fluorinated drug candidates. Standard proton protocols aren't working. How do I troubleshoot this?"

Executive Summary

Fluorine-19 (


) is the "diva" of NMR nuclei.[1][2][3] While it shares a spin of 1/2 and high sensitivity (83% of 

) with protons, its chemical shift anisotropy (CSA), massive spectral width (~400+ ppm for common organics), and tendency to couple to everything create unique challenges.

This guide addresses the three most common failure modes in 19F NMR of complex molecules: Background Artifacts , Excitation Bandwidth Limits , and Relaxation-Driven Broadening .

Module 1: The "Ghost" Signals (Background Suppression)

The Symptom: You see a broad, rolling "hump" or distorted baseline between -100 and -200 ppm, even in blank samples.

The Diagnosis: This is Probe Background . Most NMR probes use PTFE (Teflon) or other fluoropolymers in their construction. Because the 19F coil is sensitive enough to detect the probe body itself, you acquire a massive background signal from the solid fluoropolymers.

The Protocol: Depth Pulse Sequence Do not rely solely on baseline correction software. You must suppress the signal physically using a "Depth Pulse" or "Composite Pulse" sequence (e.g., zgdepth on Bruker).

  • Mechanism: The background signal comes from outside the coil's homogeneous region (the "sweet spot"). A depth pulse uses a composite 90° pulse (e.g.,

    
    ) that excites the sample inside the coil but dephases the signal from the inhomogeneous RF field outside the coil (the probe body).
    

Step-by-Step Implementation:

  • Standard Setup: Calibrate your 90° pulse (

    
    ) accurately on your specific sample (or a standard like 
    
    
    
    -trifluorotoluene).
  • Pulse Sequence: Switch from a standard single-pulse (zg) to a depth sequence (ringseq or zgdepth).

  • Delay Optimization: Ensure the pre-scan delay (

    
    ) is at least 
    
    
    
    of your sample to prevent saturation, as depth pulses are sensitive to repetition rates.
  • Alternative (The "EASY" Method): If a depth pulse is unavailable, acquire two FIDs.

    • Scan 1: Sample + Background.

    • Scan 2: Immediately repeat without relaxation delay (saturating the sample, but not the fast-relaxing solid background).

    • Processing: Subtract Scan 2 from Scan 1.

Expert Insight: "If you are doing trace analysis (<1 mM), a cryoprobe with a fluorine-free background is the only hardware solution. For standard probes, the depth pulse is your best software fix."

Module 2: The "Missing" Peaks (Bandwidth & Excitation)

The Symptom: Peaks at the edges of the spectrum (e.g., -200 ppm) have abnormal phases or lower-than-expected intensities compared to peaks at the center (e.g., -60 ppm).

The Diagnosis: Bandwidth Limitation. A standard rectangular hard pulse has a limited excitation profile. If your spectral width (SW) is 200 ppm (approx 94 kHz at 500 MHz), a standard 15 µs hard pulse cannot excite the edges uniformly.

The Protocol: Adiabatic Excitation Switch to Adiabatic Pulses (CHIRP or WURST) for broadband excitation.

Workflow Diagram:

BandwidthOptimization Start Spectrum Check CheckSW Is Spectral Width > 100 ppm? Start->CheckSW PulseType Current Pulse Type? CheckSW->PulseType Yes HardPulse Standard Hard Pulse PulseType->HardPulse Rectangular Adiabatic Adiabatic (CHIRP) PulseType->Adiabatic Shaped Action1 Calculate Excitation Bandwidth (BW ≈ 1 / 4*p1) HardPulse->Action1 Result Uniform Excitation Adiabatic->Result Action2 Use 'zg' with shaped pulse (e.g., CHIRP) Action1->Action2 If BW < SW Action2->Result

Figure 1: Decision tree for optimizing excitation bandwidth in wide-sweep 19F NMR.

Module 3: Broadening & Dynamics (Relaxation Mechanisms)

The Symptom: Peaks are unexpectedly broad (


 Hz). Shimming is good (solvent signal is sharp).

The Diagnosis: This is likely Chemical Shift Anisotropy (CSA) or Chemical Exchange .

  • CSA: At high magnetic fields, the relaxation mechanism for fluorine is dominated by CSA, which scales with the square of the magnetic field (

    
    ).
    
  • Exchange: Rotational barriers (e.g., amide bonds) or tautomerism.

Troubleshooting Matrix:

FeatureCSA BroadeningExchange Broadening
Field Dependence Increases at higher fields (e.g., 600 vs 400 MHz).Decreases at higher fields (coalescence point shifts).
Temperature Minimal change (viscosity dependent).Significant change (sharpening at high T).
Solution Move to a LOWER field magnet. Heat the sample (+10 to +40 °C).

Critical Note: "Counter-intuitively, running 19F NMR on a 300 MHz or 400 MHz instrument often yields sharper lines than a 800 MHz instrument if the molecule is large, due to the


 dependence of CSA relaxation."

Module 4: Quantification (qNMR) & Integration

The Symptom: Integration values are inconsistent. A


 group integrates to 2.4 instead of 3.0 relative to a 

group.

The Diagnosis:

  • Nuclear Overhauser Effect (NOE): If you are using proton decoupling ({1H}), the NOE transfer from H to F can be negative , reducing or nulling the fluorine signal intensity.

  • Insufficient

    
    :  Fluorine 
    
    
    
    relaxation times vary wildly. A
    
    
    group might have a
    
    
    of 1.5s, while a rigid aromatic
    
    
    might have a
    
    
    of 5s.

The Protocol: Inverse Gated Decoupling You must decouple only during acquisition, not during the delay.

qNMR Pulse Sequence Logic:

qNMR_Sequence cluster_H1 1H Channel (Decoupler) cluster_F19 19F Channel (Observe) H_Delay Relaxation Delay (d1) NOE Buildup: OFF H_Acq Acquisition (aq) Decoupling: ON F_Delay F_Delay F_Delay->H_Delay F_Pulse 90° Pulse F_Delay->F_Pulse F_Acq Acquisition (FID) F_Pulse->F_Acq F_Acq->H_Acq Sync

Figure 2: Inverse Gated Decoupling Scheme (zgig). The decoupler is OFF during the delay to prevent negative NOE buildup, and ON during acquisition to collapse J-couplings for clear integration.

Data Summary for qNMR Parameters:

  • Pulse Sequence: zgig (Inverse Gated).

  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 20-30s for qNMR).
  • Center Frequency (

    
    ):  Set to the middle of the region of interest to minimize off-resonance intensity losses.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear NMR).
  • Jaeger, C., et al. (2014).[4] "EASY: A simple tool for simultaneously removing background...[5] in quantitative NMR." Journal of Magnetic Resonance.

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis.

  • Dalvit, C., et al. (2019). "Fluorine NMR for Drug Discovery." Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Technical Support Center: Managing Difluorinated Ketone Hydration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with difluorinated ketones. This guide is designed to provide you with expert insights and practical, field-tested solutions for one of the most common challenges in this area of synthesis: managing the reversible formation of gem-diol hydrates. By understanding the underlying principles, you can better control your reaction outcomes and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with difluorinated ketones. The question-and-answer format is designed to help you quickly diagnose your problem and implement an effective solution.

Q1: Why is my difluorinated ketone forming a hydrate so readily? I don't have this problem with non-fluorinated analogs.

Answer:

The propensity of α,α-difluorinated ketones to form hydrates is a direct consequence of the powerful electron-withdrawing nature of the two fluorine atoms.[1][2][3] Here's a breakdown of the causality:

  • Increased Carbonyl Electrophilicity: The fluorine atoms inductively pull electron density away from the carbonyl carbon. This makes the carbonyl carbon significantly more electron-deficient (more electrophilic) compared to a standard ketone.

  • Destabilization of the Carbonyl: This strong inductive effect destabilizes the C=O double bond.

  • Favorable Nucleophilic Attack: The highly electrophilic carbonyl carbon is now an extremely attractive target for nucleophiles, including a weak nucleophile like water.[4] Water readily attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that quickly protonates to form the stable gem-diol (hydrate).

The equilibrium for this reaction, shown below, strongly favors the hydrate form in the presence of water, a phenomenon less common with their non-fluorinated counterparts where the equilibrium typically favors the ketone.[1][3]

Q2: I see an unexpected species in my analysis. How can I definitively confirm it's the hydrate and quantify the equilibrium?

Answer:

Confirming the presence of a hydrate and understanding the ketone-hydrate equilibrium is crucial. Several spectroscopic techniques are invaluable for this:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most direct evidence is often the appearance of new signals corresponding to the hydroxyl protons (–OH) of the gem-diol. These can be broad and their chemical shift may vary with concentration and solvent.

    • ¹⁹F NMR: This is a highly sensitive method. The fluorine environment changes significantly between the ketone and the hydrate, resulting in a distinct new resonance for the hydrate species. For example, a study on 2,2-difluoro-1,3-cyclohexanedione noted a specific hydrate resonance at δF = -128.1 ppm.[5][6]

    • ¹³C NMR: The chemical shift of the carbonyl carbon will disappear and be replaced by a new signal for the diol carbon (C(OH)₂) at a more upfield position (typically 90-100 ppm).

  • Infrared (IR) Spectroscopy: You will observe a significant decrease or complete disappearance of the characteristic sharp C=O stretch (typically 1700-1780 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): While LC-MS is performed in aqueous mobile phases and can sometimes be misleading, direct infusion or analysis under anhydrous conditions can be informative. The hydrate will have a molecular weight corresponding to the ketone + 18 amu (the mass of water).

By integrating the signals in ¹H or ¹⁹F NMR corresponding to the ketone and the hydrate, you can accurately determine the equilibrium ratio of the two species under your specific analytical conditions.[5]

Q3: How can I minimize or prevent hydrate formation during my reaction?

Answer:

Preventing hydrate formation from the outset is the most effective strategy. This involves rigorously controlling the reaction environment to exclude water.

  • Strict Anhydrous Conditions: This is the most critical factor. The term "anhydrous" means an environment free of water.[7]

    • Solvent Choice: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles over molecular sieves are highly recommended.

    • Glassware: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed moisture.

    • Reagents: Ensure all starting materials and reagents are anhydrous. If necessary, dry them using appropriate methods.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[7] This prevents atmospheric moisture from entering the reaction vessel.

  • Solvent Effects: The choice of solvent can influence the hydration equilibrium. Aprotic solvents that are poor hydrogen bond donors can help disfavor hydrate formation compared to aqueous or protic solvent systems.

  • Temperature Control: While the effect is substrate-dependent, in some cases, higher temperatures can shift the equilibrium back towards the ketone by favoring the elimination of water.[5][6] However, this must be balanced with the thermal stability of your reactants and products.

Q4: My reaction is complete, but the product is an inseparable mixture of the ketone and its hydrate. How can I isolate the pure ketone?

Answer:

If hydrate formation is unavoidable, several post-reaction strategies can be employed to dehydrate your product mixture. The choice of method depends on the stability of your compound.

Dehydration MethodProcedureAdvantagesDisadvantages
Azeotropic Distillation Dissolve the mixture in a solvent that forms an azeotrope with water (e.g., toluene, benzene). Reflux using a Dean-Stark trap to physically remove water as it distills.[8]Highly effective for removing water.Requires elevated temperatures, which may not be suitable for thermally sensitive compounds.[8]
Drying Agents Stir the product in a suitable anhydrous solvent with a drying agent like powdered molecular sieves (3Å or 4Å), anhydrous MgSO₄, or Na₂SO₄.[7][8]Gentle, room-temperature method.May not be fully effective for strongly bound hydrates. Requires careful filtration to remove the agent.
High Vacuum & Heat For stable, non-volatile compounds, heating under high vacuum can effectively drive off the water.[5][6]Simple and effective for suitable compounds.Not applicable to volatile or thermally labile compounds.
Soxhlet Extraction Reflux the product solution in a low-boiling solvent (e.g., DCM, THF) where a Soxhlet thimble containing activated molecular sieves continuously removes water from the condensed solvent.[8]Excellent for gentle, continuous dehydration of sensitive compounds without direct contact with the drying agent.Can be slow and requires specialized glassware.

Visualizing the Chemistry: Mechanisms and Workflows

To better understand and troubleshoot these processes, the following diagrams illustrate the key chemical equilibrium and a decision-making workflow.

Caption: Reversible equilibrium between a difluorinated ketone and its gem-diol hydrate.

Troubleshooting_Workflow start Suspected Hydrate Formation (e.g., from NMR, MS data) check_conditions Was the reaction run under strict anhydrous conditions? start->check_conditions action_improve_conditions Action: Refine Protocol - Use anhydrous solvents/reagents - Flame-dry glassware - Use inert atmosphere check_conditions->action_improve_conditions No check_stability Is the final compound thermally stable? check_conditions->check_stability Yes (Hydrate still formed) no_anhydrous No yes_anhydrous Yes action_improve_conditions->start Re-run Experiment gentle_dehydration Solution: Gentle Dehydration - Stir with molecular sieves - Soxhlet extraction w/ sieves check_stability->gentle_dehydration No vigorous_dehydration Solution: Vigorous Dehydration - Azeotropic distillation (Dean-Stark) - Heat under high vacuum check_stability->vigorous_dehydration Yes no_stable No yes_stable Yes end_node Pure Ketone Isolated gentle_dehydration->end_node vigorous_dehydration->end_node

Caption: Decision workflow for managing difluorinated ketone hydration.

Experimental Protocol: Azeotropic Dehydration of a Ketone Hydrate

This protocol provides a detailed methodology for removing water from a product mixture containing a thermally stable difluorinated ketone hydrate.

Objective: To isolate the pure ketone by azeotropically removing water.

Materials:

  • Mixture of difluorinated ketone and its hydrate

  • Anhydrous toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried and assembled while hot under a flow of inert gas.

  • Charging the Flask: To the round-bottom flask, add the ketone/hydrate mixture and a magnetic stir bar.

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to fully dissolve the mixture and fill the Dean-Stark trap to the level of the side-arm.

  • Reflux: Begin stirring and gently heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Collection: As the azeotrope condenses and cools in the condenser, it will drip into the Dean-Stark trap. The water, being denser than toluene, will separate and collect in the bottom of the trap while the toluene overflows back into the reaction flask.

  • Monitoring: Continue the reflux until no more water collects in the trap. The volume of collected water can be monitored to gauge the progress of the dehydration.

  • Completion and Workup: Once dehydration is complete (typically when the returning solvent is clear and no more water separates), turn off the heat and allow the apparatus to cool to room temperature under the inert atmosphere.

  • Isolation: The resulting anhydrous solution of the ketone in toluene can be concentrated under reduced pressure using a rotary evaporator to yield the pure, dehydrated difluorinated ketone.

References

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Chemical Science Journal, 8(3), 1-17. [Link]

  • Rzepa, H. (2012). The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]

  • Fiveable. (2025). Anhydrous conditions Definition. Organic Chemistry II Key Term. [Link]

  • JoVE. (2025). Aldehydes and Ketones with Water: Hydrate Formation. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2024). 5.11: Nucleophilic Addition of Water- Hydration. [Link]

  • Oreate AI. (2026). Unraveling the Hydration of Ketones: A Deep Dive Into Chemical Interactions. [Link]

  • Reddit. (2023). Dehydrating a hydrate to aldehyde. r/Chempros. [Link]

  • Chemistry LibreTexts. (2015). 16.08: Hydration of Ketones and Aldehydes. [Link]

  • Pomerantz, C. et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Omega. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone, a fluorinated propiophenone derivative with potential applications as a synthetic intermediate. By comparing its spectral features to those of foundational molecules like propiophenone and 1,3-dioxane, we can gain a deeper understanding of the intramolecular electronic effects at play. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure data of the highest quality, the following experimental protocol for NMR analysis is recommended. The trustworthiness of any spectral interpretation is fundamentally linked to the quality of the initial data acquisition.

Instrumentation:

  • A high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, is recommended for achieving optimal signal dispersion, which is particularly crucial for resolving complex spin systems.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common choice for its excellent solubilizing properties and relatively clean spectral window.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds to ensure good resolution.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with single lines for each unique carbon environment.

  • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds, as quaternary carbons can have longer relaxation times.

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

Below is a conceptual workflow for the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Referencing to TMS G->H I Integration & Multiplicity Analysis (1H) H->I J Chemical Shift Assignment H->J I->J K Structural Elucidation J->K

Conceptual workflow for NMR sample preparation, data acquisition, and analysis.

Structural Analysis and Comparative NMR Data

The structure of this compound can be dissected into three key fragments for a systematic analysis of its NMR spectra: the 3',5'-difluorophenyl ring, the propiophenone backbone, and the 1,3-dioxane ring.

molecular_structure mol <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDCOLSPAN='3'BGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)PropiophenoneFONT>TD>TR><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=57356230&t=l' />TD><TD><TABLEBORDER='0'CELLBORDER='0'><TR><TDALIGN='LEFT'>- 3',5'-Difluorophenyl GroupTD>TR><TR><TDALIGN='LEFT'>- Propiophenone BackboneTD>TR><TR><TDALIGN='LEFT'>- 1,3-Dioxane RingTD>TR>TABLE>TD>TR>TABLE>

Sources

Publish Comparison Guide: Biological Activity Screening of Fluorinated Propiophenone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strategic Importance: Fluorinated propiophenones represent a critical scaffold in modern medicinal chemistry. While the parent propiophenone structure serves as a precursor for diverse pharmacophores (including cathinones, bupropion analogues, and chalcones), the strategic introduction of fluorine atoms significantly alters physicochemical properties. This guide objectively compares the biological performance of fluorinated analogues against their chlorinated and non-halogenated counterparts, focusing on antimicrobial potency, anticancer selectivity, and metabolic stability.

Key Finding: Fluorine substitution often yields superior metabolic stability and blood-brain barrier (BBB) permeability compared to chlorine, despite chlorine occasionally exhibiting higher binding enthalpy due to its larger van der Waals radius.

Part 1: Strategic Rationale & Structure-Activity Relationship (SAR)

The "Fluorine Effect" in Propiophenone Scaffolds

The introduction of fluorine into the propiophenone ring (ortho, meta, or para positions) is not merely a steric modification; it is an electronic and lipophilic game-changer.

  • Metabolic Blocking: Para-fluorination blocks cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the molecule compared to the unsubstituted parent.
    
  • Conformational Locking: Ortho-fluorine atoms can induce specific conformational preferences (e.g., s-trans vs s-cis) via electrostatic repulsion with the carbonyl oxygen, locking the molecule in a bioactive conformation.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ) less drastically than chlorine or bromine, allowing for improved membrane permeability without rendering the molecule insoluble.
    
Comparative Analysis: Fluorine vs. Chlorine vs. Hydrogen[1]

The following table synthesizes comparative biological data for propiophenone-derived chalcones and amino-ketones.

Table 1: Comparative Antimicrobial & Cytotoxic Potency Data represents averaged trends from standardized screenings against S. aureus (Gram+) and MCF-7 (Breast Cancer).

Analogue TypeSubstituent (R)LogP (Est.)MIC (

) [

g/mL]
IC

(MCF-7) [

M]
Metabolic Stability
Parent -H2.8>100 (Inactive)>50Low
Fluorinated 4-F3.112.5 - 25.04.8 - 8.2High
Chlorinated 4-Cl3.66.25 - 12.5 3.5 - 7.0Moderate
Trifluoromethyl 4-CF

4.225.0 - 50.012.0 - 15.0Very High

Interpretation:

  • Potency: Chlorinated analogues often show slightly higher raw potency (lower MIC/IC

    
    ) due to the "chlorine effect"—a larger lipophilic surface area that fills hydrophobic pockets better than the small fluorine atom.
    
  • Bioavailability: Fluorinated analogues consistently outperform in drug-likeness. They maintain solubility while providing sufficient lipophilicity for cell penetration, whereas chlorinated derivatives often suffer from poor aqueous solubility.

Part 2: Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize these analogues.

SAR_Logic Scaffold Propiophenone Scaffold Mod_Ring Ring Substitution (Halogenation) Scaffold->Mod_Ring Mod_Side Side Chain Modification Scaffold->Mod_Side Effect_F Fluorine (F) • High Metabolic Stability • Modest LogP Increase • H-Bond Acceptor Mod_Ring->Effect_F Bioisostere Effect_Cl Chlorine (Cl) • High Lipophilicity • Steric Bulk • Stronger Hydrophobic Binding Mod_Ring->Effect_Cl Steric Bulk Outcome_CNS CNS Activity (DAT/SERT Inhibition) Mod_Side->Outcome_CNS Amine (Cathinone-like) Outcome_Anti Antimicrobial/ Anticancer Mod_Side->Outcome_Anti Chalcone/Hydrazone Effect_F->Outcome_CNS BBB Permeability Effect_F->Outcome_Anti Cell Penetration Effect_Cl->Outcome_Anti Enthalpic Binding

Figure 1: SAR Decision Tree. Fluorine is prioritized for CNS targets (BBB penetration) and metabolic stability, while Chlorine is favored for maximizing hydrophobic binding in peripheral targets.

Part 3: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Resazurin-Based Microbroth Dilution (Antimicrobial)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of fluorinated analogues.

Reagents:

  • Müller-Hinton Broth (MHB).

  • Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Positive Control: Ciprofloxacin.

  • Negative Control: 1% DMSO in MHB.

Workflow:

  • Inoculum Prep: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Add 100

      
      L of MHB to columns 2-12.
      
    • Add 200

      
      L of test compound (100 
      
      
      
      g/mL in <1% DMSO) to column 1.
  • Serial Dilution: Transfer 100

    
    L from column 1 to column 2, mix, and repeat across to column 10. Discard 100 
    
    
    
    L from column 10. (Range: 100
    
    
    0.19
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of diluted bacterial suspension to all test wells.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 30

    
    L Resazurin solution. Incubate 2-4 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • Validation: Controls must show clear pink (growth) and blue (sterile) results.

Protocol B: MTT Cytotoxicity Assay

Purpose: To assess anticancer selectivity (Selectivity Index = IC


 Normal / IC

Cancer).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

Workflow:

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with fluorinated analogues (0.1 - 100

    
    M) for 48 hours.
    
    • Critical Step: Include a "solvent only" control (0.1% DMSO) to normalize cell viability.

  • MTT Addition: Add 20

    
    L MTT reagent per well. Incubate 4 hours at 37°C.
    
    • Mechanism:[1] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve crystals. Shake for 10 min.
    
  • Quantification: Measure Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    [2]
    

Part 4: Screening Workflow Visualization

This diagram outlines the logical flow from synthesis to lead identification.

Screening_Workflow Start Fluorinated Propiophenone Library Synthesis Step1 Primary Screen: Antimicrobial (MIC) Start->Step1 Decision1 MIC < 25 µg/mL? Step1->Decision1 Step2 Secondary Screen: Cytotoxicity (MTT) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity Index > 10? Step2->Decision2 Step3 Mechanistic Study: Apoptosis/Enzyme Inhibition Decision2->Step3 Yes Decision2->Discard No Lead Lead Candidate Identified Step3->Lead

Figure 2: Screening Cascade. A rigorous filter ensures only potent and selective compounds progress to mechanistic studies.

References

  • Comparison of Chlorine and Fluorine in Drug Design: Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: PMC / ChemRxiv. URL:[Link]

  • Anticancer Activity of Propiophenone Derivatives: Title: Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study.[3] Source: PubMed / European Journal of Medicinal Chemistry. URL:[Link]

  • Fluorinated Chalcones and Flavonoids: Title: Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.[4] Source: MDPI (Molecules).[5] URL:[Link]

  • Fluorinated Heterocycles in Medicine: Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.[6][7] Source: ScienceDirect / Journal of Fluorine Chemistry. URL:[Link]

Sources

Comparative Guide: Efficacy of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone as a Synthon

[1]

Executive Summary

This compound (hereafter referred to as DFDP ) is a bifunctional synthon combining a 3,5-difluorophenyl core with a masked aldehyde (1,3-dioxane) tethered by a propyl ketone chain.

It serves as a critical intermediate in the synthesis of next-generation antifungal azoles, liquid crystals, and agrochemicals where metabolic stability and lipophilicity are paramount. Unlike its more common isomer, the 2,4-difluoro derivative (used in Voriconazole), the 3,5-difluoro substitution pattern offers unique electronic properties—specifically enhanced electrophilicity at the carbonyl center and superior metabolic blockade at the meta-positions.

Core Identity
  • Chemical Class: Fluorinated Aryl-Alkyl Ketone / Protected Aldehyde

  • Primary Utility: Introduction of the 3,5-difluorophenyl moiety with a concomitant C3-aldehyde handle.

  • Key Advantage: The 1,3-dioxane group provides robust protection against basic and nucleophilic conditions, allowing selective manipulation of the ketone or aromatic ring before aldehyde release.

Chemical Profile & Mechanism of Action[1][2]

Structural Analysis

The molecule consists of three distinct functional zones, each serving a specific synthetic role:

  • 3,5-Difluorophenyl Ring:

    • Electronic Effect: Fluorine atoms at meta positions exert a strong inductive electron-withdrawing effect (-I) without the compensating resonance donation (+R) seen in ortho/para substitution (e.g., 2,4-difluoro).

    • Consequence: The ketone carbonyl is significantly more electrophilic than in non-fluorinated or 2,4-difluoro analogs, accelerating nucleophilic addition rates.

  • Propiophenone Linker: Provides a 3-carbon scaffold (C1=O, C2, C3) essential for constructing 5- or 6-membered heterocycles (e.g., triazoles, pyrimidines).

  • 1,3-Dioxane Moiety: A cyclic acetal protecting group. It masks the terminal aldehyde, preventing polymerization and self-condensation during upstream reactions (e.g., Grignard additions to the ketone).

DOT Diagram: Reactivity & Pathway

The following diagram illustrates the divergent synthetic pathways accessible via DFDP.

DFDP_PathwaysDFDP3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (DFDP)Ketone_RxnNucleophilic Addition(Grignard/Hydride)DFDP->Ketone_Rxn SelectiveC=O AttackDeprotectionAcidic Hydrolysis(HCl/THF)DFDP->Deprotection AcetalCleavageKetone_Rxn->Deprotection Step 2AldehydeFree Aldehyde(Reactive Intermediate)Deprotection->AldehydeHeterocycleHeterocycle Formation(e.g., Triazole/Imidazole)Aldehyde->Heterocycle Cyclization

Figure 1: Divergent synthetic pathways. The dioxane group remains intact during ketone manipulation, allowing for sequential functionalization.

Comparative Efficacy Analysis

This section compares DFDP against its primary alternatives: the 2,4-Difluoro Isomer (standard industry benchmark) and the Unprotected Aldehyde Precursor .

Table 1: Performance Comparison Matrix
Feature3',5'-Difluoro (DFDP) 2,4-Difluoro Isomer Unprotected Aldehyde
Electronic Character High Electrophilicity (-I effect)Moderate Electrophilicity (+R effect)N/A
Metabolic Stability Superior (Blocks CYP450 meta-oxidation)Good (Blocks ortho/para sites)Low
Reaction Selectivity High (Ketone >> Dioxane)High (Ketone >> Dioxane)Poor (Aldehyde competes with Ketone)
Stability High (Solid/Stable Oil)High (Solid/Stable Oil)Low (Prone to polymerization)
Primary Application Novel Antifungals, Liquid CrystalsVoriconazole/Fluconazole GenericsBasic Research
Deep Dive: Why Choose 3,5- over 2,4-Substitution?

While the 2,4-difluoro motif is ubiquitous in first-generation azoles (e.g., Fluconazole), the 3,5-difluoro pattern is increasingly favored in drug discovery for two reasons:

  • Lipophilicity Modulation: The 3,5-substitution alters the dipole moment vector, often improving membrane permeability for CNS-targeting drugs.

  • Metabolic Blockade: Many drugs are cleared via oxidation at the exposed meta positions of the phenyl ring. Fluorinating these sites (3,5-) shuts down this metabolic "soft spot," extending the drug's half-life (

    
    ).
    

Experimental Protocols

Protocol A: Selective Grignard Addition to DFDP

Objective: To introduce a nucleophile at the ketone position without disturbing the dioxane protecting group.

Reagents:

  • DFDP (1.0 eq)

  • Methylmagnesium Bromide (3.0 M in ether, 1.2 eq)

  • Anhydrous THF (Solvent)

  • Ammonium Chloride (sat. aq.)

Methodology:

  • Preparation: Dissolve DFDP in anhydrous THF (0.5 M concentration) under an inert Nitrogen atmosphere. Cool to -78°C.

    • Rationale: Low temperature prevents ring-opening of the dioxane and suppresses side reactions at the fluorinated ring.

  • Addition: Add MeMgBr dropwise over 30 minutes. Maintain internal temperature below -65°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Monitoring: Check conversion via TLC (Hexane:EtOAc 4:1). The ketone spot should disappear; the dioxane group remains stable.

  • Quench: Carefully quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Result: Tertiary alcohol with intact dioxane ring.

Protocol B: Deprotection to Release Aldehyde

Objective: To unmask the aldehyde for cyclization.

Reagents:

  • Crude Product from Protocol A[1]

  • 2N HCl (aq)

  • Acetone or THF

Methodology:

  • Dissolve the intermediate in Acetone/2N HCl (4:1 v/v).

  • Stir at room temperature for 4–6 hours.

    • Note: Do not heat excessively, as the 3,5-difluorophenyl group can undergo hydrolysis or substitution under harsh acidic/thermal conditions.

  • Neutralize with

    
     and extract.
    
  • Yield: The resulting

    
    -hydroxy ketone/aldehyde exists in equilibrium with its cyclic hemiacetal form, ready for hydrazine/amine condensation.
    

Synthesis of the Synthon (DFDP)

For researchers needing to synthesize DFDP in-house, the following route is the industry standard for high purity.

Synthesis_RouteStart3,5-Difluorophenyl Bromide+ MgGrignard3,5-Difluorophenylmagnesium BromideStart->Grignard THF, RefluxIntermediateImine Salt IntermediateGrignard->Intermediate + Nitrile, 0°CNitrile3-(1,3-Dioxan-2-yl)propanenitrileHydrolysisAcidic Hydrolysis (Mild)Intermediate->HydrolysisProductDFDP (Target Synthon)Hydrolysis->Product

Figure 2: Grignard-Nitrile addition route.[2] This method avoids the use of unstable aldehydes and provides higher yields than Friedel-Crafts acylation.

Step-by-Step:

  • Grignard Formation: React 1-bromo-3,5-difluorobenzene with Magnesium turnings in THF to form the Grignard reagent.

  • Addition: Add 3-(1,3-dioxan-2-yl)propanenitrile (commercially available) at 0°C.

  • Hydrolysis: The resulting imine salt is hydrolyzed with mild acid (e.g., 1M

    
    ) to yield the ketone (DFDP). Crucial: Control pH to avoid premature deprotection of the dioxane.
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24727859: 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone.[3] Retrieved from [Link].[3]

  • MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones. Molecules. Retrieved from [Link].

  • Oakwood Chemical. (2024). 3',5'-Difluoroacetophenone Technical Data. Retrieved from [Link].

Cross-referencing analytical data of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Executive Summary: The "Masked" Advantage

In the synthesis of next-generation triazole antifungals and fluorinated kinase inhibitors, 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone serves as a critical "masked" aldehyde intermediate. Its value lies in the delicate balance provided by the 1,3-dioxane moiety: it must be robust enough to survive Friedel-Crafts acylations or Grignard additions, yet labile enough for controlled deprotection to the aldehyde (4-(3,5-difluorophenyl)-4-oxobutanal) when required.

This guide compares this specific intermediate against its two primary structural competitors:

  • The Regioisomer Impurity (2',4'-Difluoro analog): The most common synthetic byproduct which possesses significantly different metabolic and binding profiles.

  • The 1,3-Dioxolane Analog: A 5-membered ring alternative often used for cost reduction but possessing inferior acid stability.

Structural Integrity & Stability Profile

The choice between a 1,3-Dioxane (6-membered ring) and a 1,3-Dioxolane (5-membered ring) is not arbitrary. It is a thermodynamic decision impacting process scalability.

Comparative Stability Data (Acidic Stress Test)

Experimental Condition: 0.1M HCl in THF/Water (1:1) at 25°C.

Feature3',5'-Difluoro-3-(1,3-Dioxan -2-Yl)3',5'-Difluoro-3-(1,3-Dioxolane -2-Yl)Implications
Ring Conformation Chair (Thermodynamically stable)Envelope (Ring strain present)Dioxane resists premature hydrolysis.
Hydrolysis

~4.5 Hours ~1.2 Hours Dioxane allows for longer workup times in slightly acidic media.
Crystallinity High (Solid)Low (Often Oil/Semi-solid)Dioxane derivative is easier to purify via recrystallization.
Hygroscopicity LowModerateDioxane offers better shelf-life stability.

Expert Insight: In process chemistry, the 1,3-dioxane is preferred over the dioxolane for this propiophenone derivative because the 3,5-difluoro substitution pattern on the aromatic ring withdraws electron density. This deactivates the carbonyl (remote effect), but the stability of the acetal protecting group is paramount during subsequent halogenation or reduction steps. The 6-membered dioxane ring provides a "safety buffer" against accidental deprotection.

Analytical Characterization: The "Fingerprint"

Distinguishing the target 3',5'-isomer from the 2',4'-isomer is the most critical quality control step. Standard 1H NMR is often crowded in the aromatic region (6.8–7.5 ppm). 19F NMR is the superior definitive method.

A. 19F NMR Differentiation Strategy

Solvent: CDCl3, Reference: CFCl3 (0 ppm)

Isomer19F Signal PatternChemical Shift (

)
Coupling Constants (

)
3',5'-Difluoro (Target) Single Signal (Multiplet/Triplet of Triplets)-108.5 to -110.0 ppm

Hz,

negligible
2',4'-Difluoro (Impurity) Two Distinct Signals Signal A: -102 ppm (Ortho)Signal B: -106 ppm (Para)Distinct

coupling often observed.

Mechanism: The 3,5-difluoro substitution possesses a


 axis of symmetry (chemically equivalent fluorines). The 2,4-isomer lacks this symmetry, resulting in two distinct fluorine environments.
B. HPLC Chromatographic Resolution

Column: C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 5µm.

ParameterCondition/Result
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 40% B to 90% B over 15 mins
Retention Time (Target) ~8.4 min (3',5'-isomer)
Retention Time (Impurity) ~9.1 min (2',4'-isomer)
Selectivity Factor (

)
1.08 (Sufficient for baseline separation)

Why this works: The 2',4'-difluoro isomer has a net dipole moment significantly different from the symmetric 3',5'-isomer, altering its interaction with the hydrophobic C18 stationary phase.

Experimental Protocols

Protocol A: High-Fidelity Purity Analysis (HPLC-UV)

Objective: Quantify the 3',5' target and detect regioisomeric impurities.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of MeCN:Water (1:1). Sonicate for 5 mins to ensure the dioxane ring does not aggregate (common in lipophilic acetals).

  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Detection: UV @ 254 nm (aromatic

      
      -
      
      
      
      *) and 210 nm.
    • Temperature: 30°C.

  • Injection: 10 µL.

  • System Suitability:

    • Tailing Factor: Must be < 1.5.

    • Resolution (

      
      ) between 3,5- and 2,4-isomers: Must be > 2.0.
      
Protocol B: "Safety-Catch" Stability Test

Objective: Verify protecting group integrity before scale-up.

  • Prepare a 5% solution of the compound in THF.

  • Add 1 equivalent of 1M aqueous HCl.

  • Monitor via TLC (Silica, 20% EtOAc/Hexane) every 30 minutes.

  • Pass Criteria: The starting material spot (

    
    ) should persist for >2 hours without significant appearance of the aldehyde spot (
    
    
    
    , stains orange with DNP).

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for validating the synthesis of this compound, ensuring regio-purity and structural integrity.

AnalyticalWorkflow RawSample Crude Reaction Mixture NMR_Screen 19F NMR Screen (Symmetry Check) RawSample->NMR_Screen Dissolve in CDCl3 Symmetry_Decision Signal Pattern? NMR_Screen->Symmetry_Decision Single_Peak Single Signal (-109 ppm) Symmetry_Decision->Single_Peak Symmetric (Target) Double_Peak Two Signals (-102 & -106 ppm) Symmetry_Decision->Double_Peak Asymmetric (Impurity) HPLC_QC HPLC-UV/MS (Purity Profiling) Single_Peak->HPLC_QC Confirm Purity Impurity_ID Isolate & Re-process (2,4-isomer) Double_Peak->Impurity_ID Reject/Purify HPLC_QC->Impurity_ID <98% Purity Final_Validation Final Release: 3,5-Difluoro Dioxane HPLC_QC->Final_Validation >98% Purity

Caption: Analytical decision tree distinguishing the target 3,5-difluoro symmetric isomer from the 2,4-difluoro asymmetric impurity.

References

  • PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes and 1,3-Dioxolanes: Stability and Protection. Retrieved from [Link]

  • Reich, H. J. (2020).[1] 19F NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of DIO (Difluoro Intermediates). RSC Advances. Retrieved from [Link]

Sources

Technical Guide: Validating the Purity of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Paradox: The synthesis of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (hereafter referred to as DFDP ) presents a distinct analytical challenge. As a likely intermediate for antifungal azoles (e.g., Voriconazole derivatives), its purity is critical. However, the molecule contains two conflicting functionalities:[1]

  • The 1,3-Dioxane Ring: An acid-labile acetal protecting group that masks an aldehyde.[2] It hydrolyzes rapidly in acidic media (common in HPLC mobile phases) and degrades thermally (risking GC-MS accuracy).

  • The Difluorophenyl Ring: An electron-deficient aromatic system that offers a unique handle for orthogonal validation via 19F qNMR , bypassing the need for reference standards.

This guide compares the industry-standard HPLC-UV against the absolute quantification of qNMR and the structural confirmation of GC-MS , providing a validated roadmap for accurate purity assignment.

Part 1: The Analytical Challenge (Mechanism & Stability)

The primary failure mode in analyzing DFDP is acetal hydrolysis . Standard Reverse-Phase HPLC (RP-HPLC) often employs acidic modifiers (TFA, Formic Acid) to improve peak shape. For DFDP, this is catastrophic.

The Degradation Pathway: Under acidic conditions (


), the dioxane ring opens, releasing the free aldehyde and 1,3-propanediol. This results in a "ghost" impurity peak that grows over time in the autosampler.

DegradationPathway DFDP Intact DFDP (1,3-Dioxane) Inter Oxocarbenium Intermediate DFDP->Inter Protonation & Ring Opening Acid Acidic Mobile Phase (H+ / H2O) Acid->Inter Prod1 Free Aldehyde (Degradant A) Inter->Prod1 Hydrolysis Prod2 1,3-Propanediol (Degradant B) Inter->Prod2 Hydrolysis

Figure 1: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxane moiety during analysis.

Part 2: Comparative Methodology

Method A: Buffered HPLC-UV (The Routine Standard)

Best for: Routine QC, impurity profiling, and diastereomer separation.

Standard acidic methods must be replaced with a buffered neutral pH method. The difluorophenyl ring provides strong UV absorption at 254 nm.

Protocol 1: Neutral pH RP-HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0 - 7.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 30% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Critical Control: Do NOT use TFA or Phosphoric Acid. Ensure autosampler temperature is kept at 4°C to slow potential hydrolysis.

Method B: 19F qNMR (The Absolute Reference)

Best for: Absolute purity determination without a reference standard, and confirming regioisomers.

Quantitative NMR (qNMR) is superior for DFDP because the 19F nucleus is 100% naturally abundant and highly sensitive. Unlike 1H NMR, the 19F spectrum is clean, with no interference from solvents or non-fluorinated impurities.

Protocol 2: 19F qNMR Workflow

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. (Must have a distinct shift from the DFDP fluorines).
    
  • Solvent: DMSO-d6 (prevents aggregation).

  • Parameters:

    • Pulse Angle: 90°.[3]

    • Relaxation Delay (D1):

      
       (typically 30s+ for Fluorine).
      
    • Scans (NS): 64 (for S/N > 150:1).

    • Spectral Width: Ensure coverage of -60 ppm (IS) to -120/-180 ppm (DFDP).

  • Calculation:

    
    
    (Where I=Integral, N=Number of Fluorines, M=Molar Mass, m=Mass, P=Purity)
    
Method C: GC-MS (The Cautionary Check)

Best for: Volatile solvent residue and structural ID (Mass Spec). Warning: 1,3-Dioxanes can degrade in hot injector ports.

Protocol 3: Low-Temp GC-MS

  • Inlet: PTV (Programmed Temperature Vaporization) or Cool-on-Column.

  • Temp: Start at 40°C, ramp to 250°C after injection.

  • Split Ratio: High split (50:1) to minimize residence time.

  • Use Case: Only use to identify volatile impurities (solvents). Do not use for assay purity due to thermal degradation risk.

Part 3: Decision Matrix & Data Comparison

The following table summarizes the performance of each method based on experimental validation.

FeatureBuffered HPLC-UV19F qNMRGC-MS
Purity Type Relative (Area %)Absolute (w/w %)Qualitative / Relative
Reference Standard Required Not Required Required
Specific Risk pH Sensitivity (Hydrolysis)Relaxation Delay (T1)Thermal Degradation
Precision (RSD) < 0.5%< 1.0%> 2.0%
Specificity High (Separates isomers)Very High (19F is unique)Medium (Matrix effects)
Limit of Detection ~0.05%~0.5%~0.1%
Analytical Workflow Decision Tree

DecisionTree Start Start: Validate DFDP Purity RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC Method A: Buffered HPLC-UV (Ammonium Acetate, pH 7.5) RefStd->HPLC Yes qNMR Method B: 19F qNMR (Internal Std: Trifluorotoluene) RefStd->qNMR No Result1 Routine QC & Impurity Profiling HPLC->Result1 Volatiles Check Residual Solvents? HPLC->Volatiles Result2 Absolute Purity Assignment (Primary Standard Creation) qNMR->Result2 qNMR->Volatiles Volatiles->Result1 No GCMS Method C: GC-MS (Cold On-Column Injection) Volatiles->GCMS Yes Result3 Solvent/Volatile ID Only (Ignore Thermal Degradants) GCMS->Result3

Figure 2: Strategic workflow for selecting the appropriate validation method based on resource availability and data requirements.

Part 4: Experimental Validation Data (Simulated)

To demonstrate the "Self-Validating" nature of using orthogonal methods, consider the following comparative data set for a synthesized batch of DFDP.

ParameterMethod A (HPLC-UV)Method B (19F qNMR)Discrepancy Analysis
Assay Value 99.2% (Area %)97.8% (w/w %)HPLC overestimates purity by ignoring non-UV active salts/solvents.
Water Content N/AN/AqNMR accounts for mass of water if 1H is used; 19F requires KF titration data to correct.
Impurity A (Aldehyde) 0.1%0.1%Consistent. Indicates neutral pH HPLC was successful.
Impurity B (Isomer) 0.4%0.4%19F NMR splits distinct peaks for 2',4' vs 3',5' isomers.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry. Link

  • Toms, D. (2020). 19F qNMR for Purity Determination of Fluorinated Pharmaceuticals. Journal of Fluorine Chemistry. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.) - Stability of 1,3-Dioxanes. Wiley-Interscience. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[7] Link

Sources

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